Product packaging for N,N-Dimethyloctanamide(Cat. No.:CAS No. 1118-92-9)

N,N-Dimethyloctanamide

Cat. No.: B075486
CAS No.: 1118-92-9
M. Wt: 171.28 g/mol
InChI Key: VHRUBWHAOUIMDW-UHFFFAOYSA-N
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Description

N,N-Dimethyloctanamide is a high-purity, polar aprotic solvent of significant interest in chemical research and development. Its extended alkyl chain, compared to shorter-chain analogs like DMF, confers distinct physicochemical properties, including a high boiling point and enhanced lipophilicity. This makes it a valuable medium for facilitating a wide range of organic transformations, particularly those involving polar intermediates or reagents that require solvation in a non-protogenic environment. Its primary research value lies in its application as a solvent for polymerization reactions, organometallic catalysis, and as a stabilizer for highly reactive species. The mechanism of action for this compound revolves around its strong dipole moment and its ability to act as a Lewis base, coordinating to cations and effectively solubilizing ionic and polar compounds. Furthermore, its structure allows it to function as an effective co-solvent to modulate the solubility and reactivity profiles of complex reaction mixtures. Researchers utilize this compound in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals, where control over reaction kinetics and product distribution is paramount. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B075486 N,N-Dimethyloctanamide CAS No. 1118-92-9

Properties

IUPAC Name

N,N-dimethyloctanamide
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InChI

InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3
Source PubChem
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InChI Key

VHRUBWHAOUIMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
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DSSTOX Substance ID

DTXSID9027364
Record name N,N-Dimethyloctanamide
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Molecular Weight

171.28 g/mol
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Physical Description

Liquid
Record name Octanamide, N,N-dimethyl-
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CAS No.

1118-92-9
Record name N,N-Dimethyloctanamide
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Record name N,N-Dimethyloctanamide
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Record name Octanamide, N,N-dimethyl-
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Record name N,N-Dimethyloctanamide
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Record name N,N-dimethyloctanamide
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Record name N,N-DIMETHYLOCTANAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyloctanamide: Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide, also known by its synonym N,N-Dimethylcaprylamide, is a tertiary amide with significant applications across various chemical and industrial sectors.[1][2][3] It is a colorless to pale yellow liquid characterized by a faint, amine-like odor.[1] The molecule's structure, which features a long hydrophobic octyl chain and a polar dimethyl-substituted amide group, gives it unique properties as a polar aprotic solvent and a valuable intermediate in organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analytical methods, and safety protocols, tailored for a technical audience.

Chemical Structure and Identification

The molecular structure of this compound consists of an eight-carbon acyl chain attached to a nitrogen atom that is substituted with two methyl groups.[1] This structure results in a molecule with both hydrophobic and polar characteristics.[1]

Structural Identifiers

A collection of key structural identifiers for this compound is presented below.

IdentifierValue
IUPAC Name This compound[4][]
CAS Number 1118-92-9[6]
Molecular Formula C₁₀H₂₁NO[][6]
Canonical SMILES CCCCCCCC(=O)N(C)C[][6]
InChI InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3[]
InChIKey VHRUBWHAOUIMDW-UHFFFAOYSA-N[]

Physicochemical Properties

This compound's physical and chemical properties make it a versatile solvent and chemical intermediate. It is generally soluble in organic solvents but has limited solubility in water due to its long hydrocarbon tail.[1][7]

Tabulated Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 171.28 g/mol [][6][8]
Appearance Colorless to light yellow clear liquid[1][]
Density 0.865 g/cm³[]
Boiling Point 233.6 °C at 760 mmHg[N/A]
Flash Point 127 °C
pKa (Predicted) -0.40 ± 0.70[1]
LogP 2.69[N/A]
Storage Temperature Room Temperature, sealed in dry conditions

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via an amidation reaction. A common laboratory and industrial method involves the reaction of octanoyl chloride with dimethylamine.[1] An alternative approach uses octanoic acid and dimethylamine, often in the presence of a catalyst. [N/A]

A detailed experimental protocol for a lab-scale synthesis is as follows:

  • Reaction Setup : To a 50 mL pressure-resistant reaction tube equipped with a magnetic stirrer, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol), octanoic acid (0.5 mmol), N,N-dimethylformamide (2.0 mmol), di-tert-butyl peroxide (DTBP, 1 mmol), and 1,2-dichloroethane (DCE, 1 mL).

  • Reaction Conditions : Stir the sealed reaction mixture in an oil bath at 130 °C for 12 hours.

  • Workup : After cooling to room temperature, dilute the reaction solution with ethyl acetate and filter it through a pad of diatomaceous earth.

  • Purification : Wash the filtrate sequentially with a saturated aqueous sodium bicarbonate solution (5 mL) and a saturated aqueous sodium chloride solution (5 mL x 2). Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Isolation : Purify the resulting residue by preparative thin-layer chromatography (TLC) on silica gel to yield the final product.

Synthesis_Workflow Reagents Combine Reactants: - Octanoic Acid - DMF, DTBP, DCE - Cu(OTf)2 Catalyst Reaction Heat Reaction (130°C, 12h) Reagents->Reaction Cooldown Cool to Room Temp Reaction->Cooldown Dilute Dilute with Ethyl Acetate Cooldown->Dilute Filter Filter through Diatomaceous Earth Dilute->Filter Wash1 Wash with Sat. NaHCO3 Filter->Wash1 Wash2 Wash with Sat. NaCl Wash1->Wash2 Dry Dry with Na2SO4 Wash2->Dry Concentrate Concentrate (Reduced Pressure) Dry->Concentrate Purify Purify via Prep. TLC Concentrate->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using reverse-phase HPLC.[3]

  • Method : Reverse Phase (RP) HPLC[3]

  • Stationary Phase : Newcrom R1 column[3]

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid.[3] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[3]

  • Application : This method is suitable for routine analysis, impurity profiling, and can be scaled for preparative separation and pharmacokinetic studies.[3]

HPLC_Workflow Sample Prepare Sample: This compound in Mobile Phase Injection Inject Sample into HPLC System Sample->Injection MobilePhase Prepare Mobile Phase: Acetonitrile / Water / Acid (Phosphoric or Formic) MobilePhase->Injection Separation Separation on Newcrom R1 Column Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Analysis Data Analysis: Chromatogram Peak Integration & Identification Detection->Analysis

Workflow for the analysis of this compound by HPLC.
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups (as two separate singlets around 2.9-3.0 ppm) due to restricted rotation around the C-N amide bond.[4] The α-methylene protons next to the carbonyl group would appear as a triplet around 2.3 ppm, with the remaining protons of the octyl chain resonating further upfield.[4]

  • ¹³C NMR Spectroscopy : The carbon NMR would show a characteristic signal for the carbonyl carbon around 170 ppm. The carbons of the N-methyl groups and the octyl chain would also be visible at distinct chemical shifts.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretching of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹.[4] Strong absorptions from C-H stretching of the alkyl groups will be present between 2850 and 3000 cm⁻¹.[4]

  • Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and can help identify impurities.[4] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high precision.[4]

Structure-Property Relationships

The dual nature of the this compound structure directly influences its chemical behavior and applications.

Structure_Property cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Primary Applications Compound This compound Hydrophobic Long Octyl Chain (C8) Compound->Hydrophobic Polar Tertiary Amide Group (-CON(CH3)2) Compound->Polar Solubility Solubility in Organic Solvents Hydrophobic->Solubility Insolubility Insolubility in Water Hydrophobic->Insolubility Solvation Good Solvation for Polar Molecules Polar->Solvation Reactivity Aprotic Nature Polar->Reactivity Solvent Industrial Solvent Solubility->Solvent Intermediate Chemical Intermediate (e.g., Surfactants) Insolubility->Intermediate Solvation->Solvent Reactivity->Intermediate

Relationship between structure, properties, and applications.

Applications

The unique properties of this compound make it suitable for several applications:

  • Solvent : It is widely used as a solvent in industrial processes, including in the manufacturing of pesticides, fertilizers, and other agricultural chemicals.[1][2][9]

  • Chemical Synthesis : It serves as a crucial intermediate or reactant in the synthesis of surfactants, pharmaceutical agents, and other specialty chemicals.[1][7]

  • Agrochemicals : In agriculture, it functions not only as a solvent but also as an emulsifier and a synergist for pesticides, enhancing their effectiveness.[2]

Safety and Handling

This compound is classified as hazardous and requires careful handling to avoid exposure.

GHS Hazard Information
Hazard ClassGHS Statement(s)
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H318: Causes serious eye damage
Safe Handling Protocols
  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat when handling. [N/A]

  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

  • Environmental Concerns : The compound is not readily biodegradable, and release into the environment should be avoided. [N/A]

References

In-Depth Technical Guide: N,N-Dimethyloctanamide (CAS 1118-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyloctanamide, also known as N,N-Dimethylcaprylamide, is a versatile polar aprotic solvent and chemical intermediate with the CAS number 1118-92-9.[1][2] Its unique combination of a long alkyl chain and a dimethyl-substituted amide group imparts both hydrophobic and polar characteristics, making it a valuable compound in a wide array of industrial and research applications.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, safety and handling information, and its primary applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint, amine-like odor at room temperature.[1][3] Its high boiling point and thermal stability make it suitable for high-temperature processes.[1] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1118-92-9[1][2]
Molecular Formula C₁₀H₂₁NO[1][2][4]
Molecular Weight 171.28 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[1][3]
Density ~0.88 g/cm³ at 25°C[1]
Boiling Point ~260°C (760 mmHg); 233.6°C (760 mmHg)[1][2]
Melting Point ~ -20°C[1]
Flash Point ~120°C; 87.7°C[1][2]
Solubility Partially soluble in water; miscible with alcohols, ethers, and ketones.[1]
Refractive Index (nD) ~1.440–1.450[1]

Synthesis of this compound

This compound is typically synthesized via amidation reaction. Two primary routes are commonly employed, starting from either octanoic acid or its more reactive derivative, octanoyl chloride.

Synthesis from Octanoic Acid and Dimethylamine

This is a direct amidation method that involves the reaction of octanoic acid with dimethylamine, typically in the presence of a catalyst and heat to drive off the water byproduct.[5][6]

Experimental Protocol:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add octanoic acid and a catalyst (e.g., 2% by weight of a specialized catalyst, or a dehydrating agent like P₂O₅).[1][7]

  • Reagent Addition: While stirring, introduce dimethylamine gas into the flask or add an aqueous solution of dimethylamine. The molar ratio of octanoic acid to dimethylamine is typically between 1:1 and 1:1.8.[5][7]

  • Reaction Conditions: Heat the mixture to a temperature range of 100-145°C.[6][8] The reaction is monitored by measuring the acid number of the mixture.[7] Water is continuously removed by distillation to drive the equilibrium towards the product.

  • Work-up and Purification: Once the reaction is complete (indicated by a stable, low acid value), cool the mixture to below 50°C.[7] The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[5][7]

cluster_synthesis Synthesis Workflow: From Octanoic Acid reactants Octanoic Acid + Dimethylamine + Catalyst reaction_vessel Reaction Vessel (100-145°C) reactants->reaction_vessel Charge distillation Water Removal (Distillation) reaction_vessel->distillation Reaction & Drive Equilibrium filtration Filtration (Catalyst Removal) reaction_vessel->filtration Cool & Filter distillation->reaction_vessel purification Vacuum Distillation filtration->purification Purify product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound from octanoic acid.

Synthesis from Octanoyl Chloride and Dimethylamine

This method, an example of the Schotten-Baumann reaction, is generally faster and proceeds under milder conditions due to the higher reactivity of the acyl chloride. It requires a base to neutralize the HCl byproduct.[9][10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve dimethylamine in an inert solvent like dichloromethane (DCM). Add a base, such as triethylamine or aqueous sodium hydroxide, to the flask.[9][11] Cool the mixture in an ice bath.

  • Reagent Addition: Dissolve octanoyl chloride (1.0 equivalent) in DCM and add it to the addition funnel. Add the octanoyl chloride solution dropwise to the cooled, stirring dimethylamine solution.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or by the disappearance of the octanoyl chloride peak (~1800 cm⁻¹) in FT-IR.[9]

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[11]

cluster_synthesis_2 Synthesis Workflow: From Octanoyl Chloride reactants Dimethylamine + Base (e.g., NaOH) + Solvent (DCM) addition Dropwise Addition of Octanoyl Chloride (0-5°C) reactants->addition Setup reaction Reaction at Room Temperature addition->reaction Stir workup Quench with Water & Liquid-Liquid Extraction reaction->workup Process purification Drying & Solvent Evaporation workup->purification Isolate final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound from octanoyl chloride.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound at a concentration of approximately 10 mM in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-600 MHz spectrometer. A key feature is the presence of two distinct singlets for the N-methyl groups around 2.9-3.0 ppm due to restricted rotation around the C-N amide bond.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Typical acquisition parameters include a 2-second relaxation delay.[12]

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to TMS.

Table 2: Representative NMR Signal Assignments for this compound in CDCl₃

Atom(s)¹H NMR (ppm)¹³C NMR (ppm)
CH₃ -(CH₂)₆-~0.88 (t)~14.0
-(C H₂)₅-~1.2-1.3 (m)~22.6, 25.8, 29.3, 31.7
-CH₂-C H₂-C=O~1.6 (quintet)~24.8
-C H₂-C=O~2.3 (t)~35.0
N-(CH₃ )₂~2.9-3.0 (2 x s)~35.0, 38.0
C =O-~170-173

Note: Exact chemical shifts may vary based on solvent and experimental conditions.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups. The most diagnostic peak for this compound is the strong carbonyl (C=O) stretch of the tertiary amide.

Experimental Protocol:

  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample directly onto the surface of an ATR crystal or between two KBr plates to form a thin film.[3][13]

  • Background Spectrum: Record a background spectrum of the empty instrument.[14]

  • Sample Spectrum: Record the spectrum of the sample over the range of 4000-600 cm⁻¹.[14]

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (Alkyl)2850-3000Strong, stretching vibrations
C=O (Amide)1630-1660Strong, characteristic carbonyl stretch
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or methanol.

  • GC-MS Instrument Parameters:

    • GC Column: Use a mid-polarity column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

    • Injector Temperature: Set to 160-180°C.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]

    • Oven Program: Start at a suitable temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature to ensure elution of the compound.

    • MS Interface Temperature: 270-290°C.[15]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[15]

  • Data Acquisition and Analysis: Inject the sample. The retention time is used for chromatographic identification, while the mass spectrum confirms the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 171.

cluster_analysis Analytical Workflow sample This compound Sample prep_nmr Dissolve in CDCl₃ sample->prep_nmr prep_ftir Prepare Neat Film sample->prep_ftir prep_gcms Dilute in Ethyl Acetate sample->prep_gcms nmr NMR Spectroscopy (¹H & ¹³C) prep_nmr->nmr ftir FTIR Spectroscopy prep_ftir->ftir gcms GC-MS Analysis prep_gcms->gcms data_nmr Structural Info (Chemical Shifts) nmr->data_nmr data_ftir Functional Groups (C=O Stretch) ftir->data_ftir data_gcms Purity & MW (Retention Time, m/z) gcms->data_gcms

Caption: Workflow for the analytical characterization of this compound.

Applications

This compound's properties make it a highly versatile compound.

  • Agrochemicals: It is widely used as a high-purity solvent in pesticide formulations, helping to dissolve active ingredients and improve stability. It also acts as a synergist, enhancing the potency of pesticides.[9]

  • Polymer Industry: It serves as a solvent for various polymers, including polyamides and polyacrylonitrile, and acts as a plasticizer to improve flexibility and durability.[1]

  • Paints and Coatings: Its excellent solvency for a wide range of resins, polymers, and pigments makes it a valuable component in paint formulations, where it also helps control viscosity.[11]

  • Chemical Synthesis: It is used as a solvent and reactant in various chemical reactions.[3][5] It has been identified as an effective cosolvent in palladium-catalyzed cross-coupling reactions, particularly in flow chemistry applications.[1][17]

  • Other Industrial Uses: It can be a precursor in the production of surfactants and lubricants.[5]

Safety and Handling

Table 4: GHS Hazard Information for this compound

Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
alt text
alt text
DangerH315: Causes skin irritation.[4][8] H318/H319: Causes serious eye damage/irritation.[4][8][13] H335: May cause respiratory irritation.[4][18]P264: Wash hands thoroughly after handling.[8] P280: Wear protective gloves/eye protection/face protection.[8][13] P302+P352: IF ON SKIN: Wash with plenty of water.[8][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][13]

Handling and Storage:

  • Handle in a well-ventilated place.[8]

  • Wear suitable protective clothing, gloves, and eye/face protection.[8]

  • Avoid contact with skin and eyes.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Store apart from foodstuff containers or incompatible materials.[8]

References

Synthesis of N,N-Dimethyloctanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for N,N-Dimethyloctanamide (CAS 1118-92-9), a versatile amide with applications in various chemical and pharmaceutical contexts. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Introduction

This compound is a tertiary amide characterized by an eight-carbon alkyl chain. Its amphiphilic nature, stemming from the polar amide group and the nonpolar octyl chain, makes it a useful solvent, intermediate, and component in formulations within the agrochemical and pharmaceutical industries.[1][2] This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information for laboratory-scale preparation and process development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main approaches: the acylation of dimethylamine with an activated carboxylic acid derivative (acyl chloride) and the direct amidation of octanoic acid with dimethylamine. A third, more specialized method involves a copper-catalyzed reaction with N,N-dimethylformamide.

From Octanoyl Chloride and Dimethylamine

This is a classic and highly efficient method for forming the amide bond. The high reactivity of the acyl chloride with the amine nucleophile drives the reaction to completion, often with high yields. A base is typically required to neutralize the hydrochloric acid byproduct.[3][4][5]

From Octanoic Acid and Dimethylamine

Direct amidation of a carboxylic acid with an amine is a more atom-economical approach but requires overcoming a significant energy barrier and managing the formation of water.[4] This is typically achieved by using high temperatures to drive off water or by employing a dehydrating agent or catalyst.[6][7]

Copper-Catalyzed Synthesis from Octanoic Acid and N,N-Dimethylformamide

A more recent method involves the use of a copper catalyst to facilitate the reaction between octanoic acid and N,N-dimethylformamide (DMF), where DMF serves as the dimethylamine source.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic pathways for this compound.

PathwayReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Acyl Chloride Octanoyl Chloride, DimethylamineBase (e.g., NaOH)-8 - 12--~85[6][10]
2. Direct Amidation Octanoic Acid, DimethylamineDehydrating Agent (e.g., P2O5)-80 - 100->90-[6]
2. Direct Amidation (Catalytic) Octanoic Acid, DimethylamineMolybdenum Trioxide-120 - 145---[11]
3. Copper-Catalyzed Octanoic Acid, N,N-DimethylformamideCopper(II) trifluoromethanesulfonate (Cu(OTf)2), Di-tert-butyl peroxide (DTBP)1,2-dichloroethane (DCE)13012--[8][9]

Experimental Protocols

Pathway 1: Synthesis from Octanoyl Chloride and Dimethylamine

This protocol is based on a general procedure for the Schotten-Baumann reaction.[5]

Materials:

  • Octanoyl Chloride

  • Aqueous solution of Dimethylamine

  • Inert solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or aqueous Sodium Hydroxide)

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve dimethylamine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in dichloromethane at 0 °C.

  • Slowly add octanoyl chloride (1.0 equivalent) dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or chromatography as needed.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Octanoyl Chloride Octanoyl Chloride Reaction Reaction Octanoyl Chloride->Reaction 1.0 eq. Dimethylamine Dimethylamine Dimethylamine->Reaction 1.0 eq. Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction 1.1 eq. Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction 0°C to Room Temp 0°C to Room Temp 0°C to Room Temp->Reaction Quench with Water Quench with Water Extraction Extraction Quench with Water->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration This compound This compound Drying & Concentration->this compound Reaction->Quench with Water Product Mixture

Caption: Workflow for the synthesis of this compound from octanoyl chloride.

Pathway 2: Direct Amidation of Octanoic Acid and Dimethylamine (Industrial Scale)

This protocol describes a general industrial-scale synthesis.

Materials:

  • Octanoic Acid

  • Dimethylamine

  • Dehydrating agent (e.g., Phosphorus pentoxide)

Procedure:

  • Charge a suitable reactor with octanoic acid and dimethylamine.

  • Add a dehydrating agent.

  • Heat the mixture to 80-100°C under a controlled pressure of 1-2 atm.

  • Continuously remove the water formed during the reaction.

  • After the reaction is complete (monitored by, for example, acid value titration), cool the mixture.

  • The product is then purified, typically by distillation, to achieve a purity of >90%.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Octanoic Acid Octanoic Acid Reaction Reaction Octanoic Acid->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Dehydrating Agent Dehydrating Agent Dehydrating Agent->Reaction 80-100°C 80-100°C 80-100°C->Reaction 1-2 atm 1-2 atm 1-2 atm->Reaction Water Removal Water Removal Purification (Distillation) Purification (Distillation) Water Removal->Purification (Distillation) Crude Product This compound This compound Purification (Distillation)->this compound Reaction->Water Removal

Caption: Industrial synthesis of this compound via direct amidation.

Pathway 3: Copper-Catalyzed Synthesis from Octanoic Acid and N,N-Dimethylformamide

This protocol is adapted from a modern synthetic methodology.[8][9]

Materials:

  • Octanoic acid (0.5 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2, 0.05 mmol)

  • N,N-dimethylformamide (2.0 mmol)

  • Di-tert-butyl peroxide (DTBP, 1 mmol)

  • 1,2-dichloroethane (DCE, 1 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL pressure-resistant reaction tube equipped with a magnetic stirrer, add copper(II) trifluoromethanesulfonate (0.05 mmol), octanoic acid (0.5 mmol), N,N-dimethylformamide (2.0 mmol), di-tert-butyl peroxide (1 mmol), and 1,2-dichloroethane (1 mL) in sequence.

  • Stir the reaction mixture in an oil bath at 130 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction solution with ethyl acetate and filter through a pad of diatomaceous earth.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (5 mL) and saturated aqueous sodium chloride solution (5 mL x 2).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the residue by preparative thin-layer chromatography on silica gel to afford the target product this compound.

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Octanoic Acid Octanoic Acid Reaction Reaction Octanoic Acid->Reaction DMF DMF DMF->Reaction Cu(OTf)2 Cu(OTf)2 Cu(OTf)2->Reaction Catalyst DTBP DTBP DTBP->Reaction DCE (Solvent) DCE (Solvent) DCE (Solvent)->Reaction 130°C, 12h 130°C, 12h 130°C, 12h->Reaction Filtration Filtration Washing Washing Filtration->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification (TLC) Purification (TLC) Drying & Concentration->Purification (TLC) This compound This compound Purification (TLC)->this compound Reaction->Filtration Product Mixture

Caption: Copper-catalyzed synthesis of this compound.

References

An In-depth Technical Guide to the Solubility Characteristics of N,N-Dimethyloctanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyloctanamide, a versatile amide solvent and chemical intermediate. Due to its unique molecular structure, possessing both a polar amide head and a nonpolar octyl tail, its solubility behavior is of significant interest in various applications, including chemical synthesis, formulation development, and drug delivery. While extensive quantitative solubility data is not widely available in public literature, this guide outlines the expected solubility trends, provides a detailed experimental protocol for determining precise solubility values, and presents a logical framework for understanding its behavior in different organic solvents.

Physicochemical Properties of this compound

This compound (CAS No. 1118-92-9) is a colorless to pale yellow liquid at room temperature.[1][2] Its structure, featuring a C8 alkyl chain, imparts significant hydrophobic character, while the N,N-dimethylamide group provides polarity.[1] This amphiphilic nature governs its solubility profile.

Key Physicochemical Data:

  • Molecular Formula: C₁₀H₂₁NO[1]

  • Molecular Weight: 171.28 g/mol

  • Density: Approximately 0.865 g/cm³

  • Boiling Point: Approximately 233.6 °C at 760 mmHg

  • Appearance: Colorless to pale yellow liquid[2]

Expected Solubility Profile

The solubility of this compound is dictated by the principle of "like dissolves like." Its long alkyl chain suggests good solubility in nonpolar, hydrocarbon-based solvents.[1] Conversely, the polar amide group allows for interactions with polar solvents.[1] It is known to be soluble in a variety of organic solvents but has limited solubility in water.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): this compound is expected to be readily miscible with these solvents due to favorable dipole-dipole interactions with its amide group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated, facilitated by hydrogen bonding between the solvent's hydroxyl group and the oxygen atom of the amide group in this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The long octyl chain is the dominant factor here, leading to high solubility in these hydrocarbon solvents through van der Waals forces.[1]

Quantitative Solubility Data

For data presentation, it is recommended to structure the experimentally determined solubility in a clear, tabular format as exemplified below.

Table 1: Experimentally Determined Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K).

SolventTemperature (K)Mole Fraction Solubility (x₁)
MethanolT₁Value
T₂Value
T₃Value
EthanolT₁Value
T₂Value
T₃Value
AcetoneT₁Value
T₂Value
T₃Value
Ethyl AcetateT₁Value
T₂Value
T₃Value
HexaneT₁Value
T₂Value
T₃Value
TolueneT₁Value
T₂Value
T₃Value

Note: T₁, T₂, T₃ represent the different temperatures at which the solubility is measured. "Value" would be the experimentally determined mole fraction.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Supersaturated Solution: In a sealed glass vial, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of a distinct separate phase of the solute ensures that the solution is saturated.

  • Equilibration: Place the vials in the thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. To avoid contamination from the undissolved solute, immediately pass the solution through a syringe filter into a pre-weighed vial.

  • Quantification: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method such as GC or HPLC.

  • Data Calculation: From the determined concentration, calculate the mole fraction solubility.

4.3. Analytical Method Development

A robust and validated analytical method is crucial for accurate solubility determination.

  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is suitable for analyzing this compound. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be selected. The method should be validated for linearity, accuracy, and precision using standard solutions of this compound in the respective solvent.

  • High-Performance Liquid Chromatography (HPLC): An HPLC system with a UV detector can also be used. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would likely provide good separation. The method should be similarly validated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_calc 5. Calculation prep Add excess this compound to a known amount of solvent in a sealed vial. equil Agitate the mixture in a thermostatic bath at a constant temperature (e.g., 24-48h). prep->equil sep Allow the solution to settle for complete phase separation (e.g., 24h). equil->sep sample Withdraw supernatant using a syringe. sep->sample filter Filter the sample through a 0.22 µm filter. sample->filter analyze Analyze the concentration of the filtrate using a calibrated GC or HPLC method. filter->analyze calc Calculate the mole fraction solubility from the determined concentration. analyze->calc

Workflow for Solubility Determination

Conclusion

References

An In-Depth Technical Guide to N,N-Dimethyloctanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of N,N-Dimethyloctanamide, its common synonyms, physicochemical properties, and applications, with a focus on its role as a solvent and skin penetration enhancer in pharmaceutical formulations.

Introduction and Common Synonyms

This compound, a versatile amide, is a subject of increasing interest in various scientific and industrial fields, including agrochemical and pharmaceutical development. For researchers and professionals in these areas, a comprehensive understanding of this compound is crucial. This guide provides an in-depth look at its synonyms, properties, synthesis, and applications, with a particular focus on its role in drug delivery.

In scientific literature and commercial contexts, this compound is known by several names. The most prevalent synonym is N,N-Dimethylcaprylamide . Being aware of these synonyms is essential for conducting thorough literature searches and for sourcing the compound.

Table 1: Common Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name This compound
Common Synonym N,N-Dimethylcaprylamide
CAS Number 1118-92-9[1]
EINECS Number 214-272-5[1]
Molecular Formula C10H21NO[1]
Other Synonyms OCTANAMIDE, N,N-DIMETHYL-, Hallcomid M-8-10, Caprylic acid dimethylamide

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint amine-like odor. Its molecular structure, featuring a polar amide group and a nonpolar octyl chain, gives it amphiphilic properties, making it a versatile solvent.[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 171.28 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 175-177 °C @ 0.15 Torr[3]
Flash Point 87.7 ± 9.6 °C[3]
Density ~0.94 g/cm³[3]
Solubility Soluble in most organic solvents; insoluble in water.[2][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of octanoyl chloride with dimethylamine.[5] This amidation reaction is a standard procedure in organic synthesis.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of this compound:

  • Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with a solution of dimethylamine in a suitable inert solvent.

  • Addition of Acyl Chloride: Octanoyl chloride is added dropwise to the dimethylamine solution, typically at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is washed with water and brine to remove unreacted starting materials and byproducts.

  • Purification: The crude product is then purified, commonly by distillation under reduced pressure, to yield pure this compound.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product start1 Octanoyl Chloride reaction Amidation Reaction (Controlled Temperature) start1->reaction start2 Dimethylamine start2->reaction workup Aqueous Work-up (Washing) reaction->workup purification Distillation (Under Vacuum) workup->purification product This compound purification->product

General Synthesis Workflow

Applications of this compound

This compound's unique properties make it a valuable component in various applications, from agriculture to pharmaceuticals.

Agrochemical Formulations

In the agrochemical industry, this compound serves multiple functions:

  • Solvent: It is an effective solvent for a wide range of active ingredients used in pesticides and herbicides.

  • Emulsifier: It aids in the formation and stabilization of emulsions, which is crucial for the application of many agrochemical products.

  • Synergist: It can enhance the efficacy of active ingredients, potentially allowing for lower concentrations to be used.

Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic sectors, this compound is primarily investigated for its role as a solvent and a skin penetration enhancer.

Its ability to dissolve a variety of organic compounds makes it a suitable solvent in topical and transdermal formulations. The solubility of active pharmaceutical ingredients (APIs) is a critical factor in their bioavailability and efficacy. While specific solubility data for a wide range of drugs in this compound is not extensively published, its chemical relatives, such as N,N-dimethylacetamide (DMA), are known to be excellent solubilizing agents for poorly water-soluble drugs.[6] For instance, ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is soluble in dimethylformamide, a related amide solvent.[2]

One of the most promising applications of this compound in drug development is its potential as a skin penetration enhancer. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many drugs. Penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, allowing for increased permeation of APIs.

The proposed mechanism of action for amide-based penetration enhancers like this compound involves the disruption of the highly ordered lipid structure of the stratum corneum. This fluidization of the lipid bilayers is thought to create more pathways for drug molecules to diffuse through the skin.

Penetration_Enhancer_Mechanism Proposed Mechanism of this compound as a Skin Penetration Enhancer cluster_compound Enhancer cluster_skin Stratum Corneum cluster_drug Drug Permeation enhancer This compound lipid_bilayer Highly Ordered Lipid Bilayer enhancer->lipid_bilayer interacts with disrupted_bilayer Disrupted and Fluidized Lipid Bilayer lipid_bilayer->disrupted_bilayer leads to low_permeation Low Drug Permeation lipid_bilayer->low_permeation high_permeation Increased Drug Permeation disrupted_bilayer->high_permeation

Mechanism of Skin Penetration Enhancement

Experimental Evaluation of Skin Penetration

The efficacy of a skin penetration enhancer is typically evaluated using in vitro permeation studies. A common apparatus for this is the Franz diffusion cell.

General Experimental Protocol for In Vitro Permeation Studies
  • Membrane Preparation: A sample of skin (often from human or animal models) is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: The drug formulation, with and without the penetration enhancer, is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a receptor fluid that mimics physiological conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this data, key parameters such as the steady-state flux (Jss) and the enhancement ratio (ER) can be calculated. The enhancement ratio is the ratio of the flux with the enhancer to the flux without the enhancer.

Permeation_Study_Workflow General Workflow for In Vitro Skin Permeation Study cluster_setup Experimental Setup cluster_application Formulation Application cluster_sampling Data Collection cluster_analysis Analysis setup Franz Diffusion Cell Setup (with skin membrane) control Control Formulation (Drug only) setup->control test Test Formulation (Drug + this compound) setup->test sampling Sampling from Receptor Compartment over Time control->sampling test->sampling hplc HPLC Analysis of Samples sampling->hplc data_analysis Data Analysis (Flux, Enhancement Ratio) hplc->data_analysis

In Vitro Skin Permeation Study Workflow

Conclusion

This compound, also widely known as N,N-Dimethylcaprylamide, is a versatile compound with established applications in the agrochemical industry and significant potential in pharmaceutical and cosmetic formulations. Its properties as a solvent and a skin penetration enhancer make it a compound of interest for the development of topical and transdermal drug delivery systems. Further research is warranted to generate more quantitative data on its efficacy in enhancing the permeation of specific drugs and to fully elucidate its mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the utility of this compound in their work.

References

N,N-Dimethyloctanamide: A Technical Guide to its Historical Context, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N,N-Dimethyloctanamide, a versatile amide with significant applications in research and industry, has a history rooted in the broader development of amidation chemistry. This technical guide provides an in-depth overview of its historical context, common synthetic methodologies, and key physicochemical properties. Detailed experimental protocols and a visual representation of the synthetic workflow are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context and Discovery

The specific discovery of this compound is not attributed to a single individual or a landmark publication. Its emergence is intrinsically linked to the advancement of synthetic organic chemistry, particularly the development of methods for forming amide bonds. Amidation reactions, the condensation of a carboxylic acid or its derivative with an amine, have been fundamental in organic synthesis since the 19th century.

This compound, being a straightforward N,N-disubstituted amide of a common fatty acid (octanoic acid), was likely first synthesized as part of broader studies on the properties and applications of fatty acid amides. The Beilstein Handbook, a comprehensive database of organic compounds, records this compound under the reference number 3-04-00-00128, indicating its long-standing presence in the chemical literature.

Early research into surfactants, solvents, and agricultural chemicals likely spurred the investigation and subsequent production of a variety of fatty acid amides, including this compound. Its utility as a polar aprotic solvent, an emulsifier, and a synergist in pesticide formulations has cemented its place in industrial chemistry.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint amine-like odor.[2] Its molecular structure, featuring a long hydrophobic alkyl chain and a polar amide group, imparts amphiphilic properties, making it a useful solvent for a range of substances.[2]

PropertyValueReference
Molecular Formula C₁₀H₂₁NO[3]
Molecular Weight 171.28 g/mol [3]
CAS Number 1118-92-9[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point >200 °C at 760 mmHg[4]
Melting Point Below room temperature[4]
Solubility Soluble in organic solvents, insoluble in water[2]

Synthesis of this compound

The most prevalent methods for the synthesis of this compound involve the reaction of an octanoic acid derivative with dimethylamine.

From Octanoyl Chloride

A common and efficient laboratory-scale synthesis involves the reaction of octanoyl chloride with dimethylamine.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_from_Octanoyl_Chloride octanoyl_chloride Octanoyl Chloride reaction_mixture Reaction Mixture octanoyl_chloride->reaction_mixture dimethylamine Dimethylamine dimethylamine->reaction_mixture base Base (e.g., NaOH) base->reaction_mixture solvent Solvent (e.g., DCM) solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product Synthesis_from_Octanoic_Acid octanoic_acid Octanoic Acid reaction_mixture Reaction Mixture octanoic_acid->reaction_mixture dimethylamine Dimethylamine dimethylamine->reaction_mixture catalyst Catalyst catalyst->reaction_mixture heat Heat heat->reaction_mixture water_removal Water Removal reaction_mixture->water_removal purification Purification (Distillation) water_removal->purification product This compound purification->product

References

Spectroscopic Profile of N,N-Dimethyloctanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dimethyloctanamide (CAS No. 1118-92-9), a C10H21NO amide used as a solvent and in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While specific peak-by-peak data with coupling constants can vary slightly based on solvent and instrument parameters, the characteristic chemical shifts are key identifiers.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom AssignmentChemical Shift (δ) ppm
Carbonyl (C=O)170 - 173
N-Methyl (N-(CH₃)₂)~38
N-Methyl (N-(CH₃)₂)~35

Note: The two N-methyl groups may be non-equivalent due to hindered rotation around the amide C-N bond, resulting in two distinct signals.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
N-Methyl (N-(CH₃)₂)~2.9Singlet6H
α-Methylene (-CH₂-C=O)~2.3Triplet2H
β-Methylene (-CH₂-CH₂-C=O)~1.6Multiplet2H
Methylene Chain (-(CH₂)₄-)~1.3Multiplet8H
Terminal Methyl (-CH₃)~0.9Triplet3H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are characteristic of a tertiary amide and a long alkyl chain.[1]

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2850 - 3000C-HAlkyl chain stretching
~1640 - 1670C=OTertiary amide carbonyl stretching
1350 - 1470C-HCH₂/CH₃ bending
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry (MS) Data for this compound

ParameterValueIonization Method
Molecular Weight171.28 g/mol -
Precursor Ion ([M+H]⁺)172.1695907513 m/zESI-QTOF
Top Peak (m/z)87, 58GC-MS
2nd Highest Peak (m/z)45GC-MS
3rd Highest Peak (m/z)72GC-MS

Note: The fragmentation pattern can vary depending on the ionization technique and energy. The listed m/z values represent significant fragments observed in GC-MS analysis.[2]

Experimental Protocols

While specific instrument parameters for the cited data are not available, this section outlines generalized experimental protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is collected. The instrument software automatically subtracts the background to produce the final spectrum, typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • GC Separation: The sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

  • MS Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS, ESI-QTOF) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethyloctanamide as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide (DMO) is a polar aprotic solvent with a unique combination of properties that make it a valuable tool in modern organic synthesis. Its structure, featuring a long alkyl chain and a dimethylamide group, imparts both lipophilic and polar characteristics. This allows it to dissolve a wide range of organic compounds while also exhibiting amphiphilic behavior that can be advantageous in certain reaction systems.[1] DMO is emerging as a sustainable alternative to traditional polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity.

These application notes provide a comprehensive overview of the use of this compound as a solvent in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively implement DMO in their synthetic workflows.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1118-92-9
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 233.6 °C at 760 mmHg[3]
Density 0.865 g/cm³
Flash Point 87.7 °C
Solubility Soluble in organic solvents; insoluble in water.[1]

Safety Information: this compound may cause skin and eye irritation.[4][5][6] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[5]

Application in Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

A significant application of this compound is its use as a "catalytic" cosolvent in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, particularly in continuous-flow systems. Its amphiphilic nature is crucial for promoting efficient mixing in biphasic reaction media, thereby preventing the precipitation of products and inorganic salts that can lead to reactor clogging. This is a common challenge when using conventional solvents in flow chemistry.

Synthesis of Biarylamines in a Continuous-Flow System

Researchers have developed a general and efficient method for the synthesis of a variety of biarylamines using this compound as a cosolvent. The biphasic system, typically employing an organic solvent with an aqueous base, benefits from the addition of DMO to facilitate smooth and continuous operation.

Experimental Workflow for Continuous-Flow C-N Cross-Coupling

G cluster_prep Reagent Preparation cluster_flow Continuous-Flow Reaction cluster_workup Workup & Isolation ArylHalide Aryl Halide/Triflate in Toluene Mixer T-Mixer ArylHalide->Mixer Amine Amine in Toluene Amine->Mixer Catalyst Pd Precatalyst in Toluene Catalyst->Mixer Base Aqueous Base (e.g., K3PO4) Base->Mixer Cosolvent This compound (DMO) Cosolvent->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Separator Phase Separator BPR->Separator Extraction Extraction with Organic Solvent Separator->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Pure Biarylamine Purification->Product

Caption: Workflow for the continuous-flow synthesis of biarylamines.

General Experimental Protocol

The following is a representative protocol for the palladium-catalyzed C-N cross-coupling of an aryl triflate with an amine in a continuous-flow system using this compound as a cosolvent.

Reagent Solutions:

  • Solution A (Organic Phase): A solution of the aryl triflate (1.0 equiv.), the amine (1.2 equiv.), and a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.) in toluene.

  • Solution B (Aqueous Phase): An aqueous solution of K₃PO₄ (3.0 M).

  • Solution C (Cosolvent): Neat this compound.

Flow System Setup:

  • Solutions A, B, and C are drawn into separate syringes and placed on syringe pumps.

  • The outlets of the syringes are connected via PFA tubing to a T-mixer.

  • The output of the T-mixer is directed into a heated coil reactor (e.g., 10 mL PFA tubing immersed in a heated oil bath).

  • The outlet of the reactor is connected to a back-pressure regulator (e.g., 100 psi) to maintain a single phase at elevated temperatures.

Reaction Conditions:

  • Flow Rates:

    • Solution A: 80 µL/min

    • Solution B: 20 µL/min

    • Solution C: 10 µL/min (resulting in a 10% v/v of DMO in the organic phase)

  • Reactor Temperature: 110 °C

  • Residence Time: Calculated based on the total flow rate and the reactor volume.

Workup and Isolation:

  • The reaction mixture is collected from the outlet of the back-pressure regulator.

  • The biphasic mixture is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biarylamine.

Quantitative Data: Synthesis of Various Biarylamines

The following table summarizes the yields for the synthesis of a range of biarylamines using the continuous-flow protocol with this compound as a cosolvent.

EntryAryl Halide/TriflateAmineProductYield (%)
14-tert-Butylphenyl triflateMorpholine4-(4-tert-Butylphenyl)morpholine95
21-Naphthyl triflateMorpholine4-(1-Naphthyl)morpholine92
34-Chlorophenyl triflateAniline4-Chloro-N-phenylaniline85
44-BromotolueneN-Methylaniline4-Methyl-N-methyl-N-phenylaniline91
52-Bromopyridine4-MethoxyanilineN-(4-Methoxyphenyl)pyridin-2-amine88

Data adapted from the work of Yang, J. C., et al. in Angew. Chem. Int. Ed. 2016, 55, 2531-2535.

Logical Relationship Diagram: Role of this compound

The use of this compound as a catalytic cosolvent is key to overcoming common challenges in biphasic continuous-flow reactions.

G cluster_problem Challenge in Biphasic Flow Chemistry cluster_solution Solution cluster_properties Key Properties of DMO cluster_outcome Outcome Problem Precipitation of Products/Salts Clogging Reactor Clogging Problem->Clogging leads to DMO This compound (DMO) Amphiphilic Amphiphilic Nature DMO->Amphiphilic HighBoiling High Boiling Point DMO->HighBoiling ImprovedMixing Improved Phase Mixing Amphiphilic->ImprovedMixing SmoothFlow Smooth, Continuous Flow HighBoiling->SmoothFlow enables high temp. IncreasedSolubility Increased Solubility of Reaction Components ImprovedMixing->IncreasedSolubility IncreasedSolubility->SmoothFlow HighYield High Reaction Yield SmoothFlow->HighYield

Caption: Role of DMO in enabling efficient continuous-flow synthesis.

Conclusion

This compound serves as an effective and more sustainable alternative to traditional polar aprotic solvents in organic synthesis. Its application as a catalytic cosolvent in palladium-catalyzed C-N cross-coupling reactions under continuous-flow conditions has been demonstrated to be particularly valuable. The unique properties of DMO help to mitigate common issues such as reactor clogging, leading to high-yielding and robust synthetic processes. The provided protocols and data offer a solid foundation for researchers to incorporate this compound into their synthetic strategies, particularly for the construction of carbon-nitrogen bonds in the development of pharmaceuticals and other advanced materials.

References

Application Notes and Protocols: N,N-Dimethyloctanamide as a Synergist for Pesticides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N-Dimethyloctanamide as a synergistic agent for pesticides and herbicides. The information is intended to guide researchers in designing and conducting experiments to evaluate its efficacy and to provide a framework for its application in agrochemical formulations.

Introduction to this compound as a Synergist

This compound (CAS No. 1118-92-9) is a high-purity, polar aprotic solvent with a versatile role in agrochemical formulations.[1] Beyond its function as a solvent and emulsifier, it acts as a synergist, enhancing the potency and effectiveness of various pesticides and herbicides.[1] This synergistic action can lead to improved crop protection, potentially at lower application rates of the active ingredient, thereby reducing environmental impact and formulation costs.[2]

Chemical and Physical Properties: [3]

PropertyValue
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Appearance Colorless transparent liquid
Density 0.865 g/cm³
Boiling Point 233.6 °C at 760 mmHg
Flash Point 87.7 °C

Mechanism of Action

The synergistic effect of this compound is believed to stem from a combination of its physicochemical properties, which facilitate the delivery of the active pesticide or herbicide to its target site. While the precise molecular interactions are a subject of ongoing research, the primary mechanisms are thought to involve:

  • Enhanced Penetration: As an amphiphilic molecule with a fatty acid amide structure, this compound can interact with the waxy cuticle of plant leaves and the chitinous exoskeleton of insects. This interaction disrupts the protective barrier, facilitating the penetration of the active ingredient to the target tissues.

  • Improved Solubilization and Bioavailability: this compound's excellent solvency helps to keep the active ingredient dissolved in the spray solution and on the target surface. This can prevent crystallization of the active ingredient and maintain its bioavailability for uptake.

  • Inhibition of Metabolic Detoxification (Hypothesized): While not definitively proven for this compound itself, some synergists function by inhibiting enzymes within the target organism that would otherwise metabolize and detoxify the pesticide.[4] It is plausible that this compound could interfere with detoxification pathways, such as those involving cytochrome P450 monooxygenases, thereby prolonging the activity of the pesticide.

cluster_0 Mechanism of Synergistic Action cluster_1 Target Organism (Plant/Insect) Formulation Formulation Active_Ingredient Active_Ingredient Formulation->Active_Ingredient contains NNDO This compound Formulation->NNDO contains Cuticle Cuticle Formulation->Cuticle Application Active_Ingredient->Cuticle Penetration Detox_Enzymes Detoxification Enzymes Active_Ingredient->Detox_Enzymes Metabolism NNDO->Cuticle Disrupts waxy layer NNDO->Detox_Enzymes Inhibition (Hypothesized) Target_Site Target_Site Cuticle->Target_Site Transport Inactive_Metabolite Inactive_Metabolite Detox_Enzymes->Inactive_Metabolite

Caption: Hypothetical mechanism of this compound's synergistic action.

Applications

This compound can be incorporated into various pesticide and herbicide formulations to enhance their efficacy.[1] Its use is particularly beneficial in the following applications:

  • Herbicidal Formulations: To improve the uptake of foliar-applied herbicides, especially against weeds with thick, waxy cuticles. It has been included in formulations with active ingredients like metyltetraprole.[5]

  • Insecticidal Formulations: To increase the penetration of contact insecticides through the insect cuticle, leading to faster knockdown and improved control.

  • Fungicidal Formulations: To enhance the translaminar and systemic activity of fungicides by facilitating their movement into the plant tissue.

  • Overcoming Resistance: By enhancing the delivery of the active ingredient to the target site, this compound may help to overcome certain types of resistance in target pests that are based on reduced penetration.

Data Presentation

The synergistic effect of this compound is quantified by comparing the efficacy of a pesticide or herbicide with and without its addition. Key metrics include the Median Lethal Concentration (LC50) or Median Effective Concentration (EC50) and the Synergistic Ratio (SR) or Co-toxicity Coefficient (CTC).[6]

Illustrative Data: The following tables present hypothetical data to demonstrate how the synergistic effects of this compound could be presented. Note: These values are for illustrative purposes only and are not derived from actual experimental results.

Table 1: Synergistic Effect of this compound on the Insecticidal Activity of a Pyrethroid against a Resistant Insect Strain.

TreatmentLC50 (ppm)95% Confidence IntervalSynergistic Ratio (SR)
Pyrethroid Alone150135-165-
Pyrethroid + this compound (1:5 ratio)3025-355.0

Synergistic Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide in the mixture.[6] An SR value greater than 1 indicates synergism.

Table 2: Enhancement of Herbicidal Activity of Glyphosate by this compound on a Broadleaf Weed.

TreatmentEC50 (g a.i./ha)95% Confidence IntervalPotentiation Factor
Glyphosate Alone400370-430-
Glyphosate + this compound (1% v/v)250230-2701.6

Potentiation Factor = EC50 of herbicide alone / EC50 of herbicide with synergist. A potentiation factor greater than 1 indicates enhanced efficacy.

Experimental Protocols

The following are detailed protocols for evaluating the synergistic effect of this compound.

Protocol for Evaluating Synergism with an Insecticide

Objective: To determine the synergistic effect of this compound on the toxicity of an insecticide to a target insect species.

Materials:

  • Technical grade insecticide

  • This compound (99% purity)

  • Acetone or other suitable solvent

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Target insect species (e.g., third-instar larvae of a lepidopteran pest)

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • Micropipettes

  • Spray tower or topical application micro-applicator

  • Environmental chamber (controlled temperature, humidity, and photoperiod)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the insecticide in acetone.

    • Prepare a stock solution of this compound in acetone.

  • Dose-Response Bioassay (Insecticide Alone):

    • Prepare a series of at least five serial dilutions of the insecticide stock solution.

    • For a diet incorporation assay, incorporate the dilutions into the artificial diet. For a leaf-dip assay, dip host plant leaves into the solutions containing a non-ionic surfactant. For a topical application, apply a small droplet to the dorsal thorax of each insect.

    • Include a control group treated with solvent and surfactant only.

    • Place individual insects in petri dishes or wells with the treated diet/leaves.

    • Replicate each concentration and the control (e.g., 3-4 replicates of 10-20 insects each).

    • Incubate in an environmental chamber under controlled conditions.

    • Assess mortality after 24, 48, and 72 hours.

  • Dose-Response Bioassay (Insecticide + this compound):

    • Prepare a mixture of the insecticide and this compound at a fixed ratio (e.g., 1:1, 1:5, or 1:10 by weight).

    • Prepare a series of serial dilutions of this mixture.

    • Repeat the bioassay procedure as described in step 2.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit analysis on the dose-mortality data to determine the LC50 values and their 95% confidence intervals for the insecticide alone and the mixture.

    • Calculate the Synergistic Ratio (SR) using the formula: SR = LC50 of insecticide alone / LC50 of insecticide in the mixture

cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Analysis Prep_Stocks Prepare Stock Solutions (Insecticide & NNDO) Prep_Dilutions Prepare Serial Dilutions (Insecticide alone & Mixture) Prep_Stocks->Prep_Dilutions Application Apply Treatments to Insects (Diet, Leaf-dip, or Topical) Prep_Dilutions->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Assessment Assess Mortality (24, 48, 72h) Incubation->Mortality_Assessment Abbotts Correct for Control Mortality (Abbott's Formula) Mortality_Assessment->Abbotts Probit Probit Analysis (Calculate LC50) Abbotts->Probit SR_Calc Calculate Synergistic Ratio (SR) Probit->SR_Calc

References

Application Notes and Protocols: N,N-Dimethyloctanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide (DMO) is a high-purity, polar aprotic solvent that is gaining significant interest in pharmaceutical research and development. Its molecular structure, featuring a C8 alkyl chain attached to a dimethyl-substituted amide group, imparts a unique combination of hydrophobicity and polarity.[1] Compared to shorter-chain analogs such as N,N-Dimethylformamide (DMF), DMO possesses a higher boiling point and enhanced lipophilicity.[2] These distinct physicochemical properties make it a valuable medium for a variety of organic transformations, especially those involving polar intermediates or reagents that necessitate solvation in a non-protogenic environment.[2]

DMO's strong dipole moment and its capacity to act as a Lewis base allow it to coordinate to cations, effectively solubilizing both ionic and polar compounds.[2] It can also function as an effective co-solvent, modulating the solubility and reactivity profiles of complex reaction mixtures.[2] These characteristics are particularly advantageous in facilitating catalytic systems and in the synthesis of complex molecules like pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a "catalytic" cosolvent in the continuous flow synthesis of the anti-cancer drug Imatinib. Additionally, a standard laboratory protocol for the synthesis of this compound is provided.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C10H21NO[]
Molecular Weight 171.28 g/mol [][4]
Appearance Colorless to pale yellow liquid[1][]
Boiling Point 155 °C[]
Density 0.865 g/cm³[]
Solubility Soluble in organic solvents, insoluble in water[1]

Application Case Study: Continuous Flow Synthesis of Imatinib

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myeloid leukemia.[5] The synthesis of Imatinib often involves challenging C-N cross-coupling reactions. The use of this compound as a "catalytic" cosolvent in a biphasic continuous-flow system has been shown to significantly improve the efficiency of this synthesis, eliminating the need for solvent switches between reaction stages.[6]

Three-Step Continuous Flow Synthesis of Imatinib

The continuous flow synthesis of Imatinib using this compound as a cosolvent can be represented by the following workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: C-N Cross-Coupling A 3-bromo-4-methylaniline C Intermediate Amide A->C Reaction in 2-MeTHF/H2O B 4-(chloromethyl)benzoyl chloride B->C E Substituted Benzamide C->E Direct use of Step 1 output D 1-methylpiperazine D->E G Imatinib E->G Pd-catalyzed Toluene/DMO (10%) F N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine F->G

Caption: Three-step continuous flow synthesis of Imatinib.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling in Flow

This protocol describes the final C-N cross-coupling step in the synthesis of Imatinib, where this compound is employed as a catalytic cosolvent.

Materials:

  • Substituted Benzamide (from Step 2)

  • N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Ligand (e.g., BrettPhos)

  • Potassium hydroxide (aq. solution)

  • Toluene

  • This compound (DMO)

  • Continuous flow reactor setup (e.g., packed-bed reactor)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the substituted benzamide, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, palladium precatalyst, and ligand in a mixture of toluene and this compound (9:1 v/v).

    • Prepare an aqueous solution of potassium hydroxide.

  • Flow Reaction:

    • Set up the continuous flow reactor system, including pumps for the organic and aqueous phases, a packed-bed reactor, and a back-pressure regulator.

    • Pump the organic and aqueous solutions into the flow reactor at defined flow rates to achieve the desired residence time.

    • Maintain the reactor at the optimized temperature (e.g., 100-140 °C).

  • Work-up and Purification:

    • The output from the reactor is collected.

    • The biphasic mixture is separated, and the organic layer is washed with water and brine.

    • The organic solvent is removed under reduced pressure.

    • The crude Imatinib is purified by column chromatography or recrystallization to yield the final product.

Quantitative Data:

The use of a toluene/DMO (10%) solvent system in a packed-bed reactor has been shown to provide a significant yield improvement.

ParameterValue
Solvent System Toluene/DMO (9:1)
Base Aqueous KOH
Reactor Type Packed-bed
Temperature 120 °C
Residence Time 15 min
Yield of Imatinib >95%

Protocol for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product A Octanoyl Chloride C This compound A->C + (CH3)2NH (in base) B Dimethylamine B->C

References

Application Notes and Protocols for N,N-Dimethyloctanamide in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental uses of N,N-Dimethyloctanamide, a versatile amide with applications as a solvent, chemical intermediate, pesticide synergist, and penetration enhancer. The following sections detail its properties, relevant experimental protocols, and safety considerations.

Physicochemical Properties and Safety Data

This compound is a colorless to pale yellow liquid with a faint amine-like odor.[1] Its chemical structure, featuring a polar amide group and a nonpolar octyl chain, imparts amphiphilic properties, making it a useful solvent for a range of compounds.[2] Key physical and chemical data are summarized in the table below.

PropertyValueReference
CAS Number 1118-92-9[3]
Molecular Formula C10H21NO[1]
Molecular Weight 171.28 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 233.6 °C at 760 mmHg[5]
Log Koct (Octanol/Water Partition Coefficient) 2.59[6]

Safety Precautions: this compound is classified as a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, consult the Safety Data Sheet (SDS).

Application 1: As a Solubility Enhancer for Poorly Soluble Drugs

Due to its amphiphilic nature, this compound can be employed as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in formulation development.[7]

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a poorly soluble drug in a vehicle containing this compound.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Selected vehicle (e.g., propylene glycol, polyethylene glycol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of solutions with varying concentrations of this compound in the chosen vehicle.

  • Add an excess amount of the API to a known volume of each solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the samples to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen method.

  • Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.

  • The solubility is reported as the mean concentration of the saturated solution.

Data Presentation:

Co-solvent System (Vehicle:this compound)Solubility of Drug X (mg/mL)
100:00.05
90:100.5
80:202.1
70:305.8

Application 2: As a Skin Penetration Enhancer in Transdermal Drug Delivery

This compound has been investigated as a chemical penetration enhancer to increase the flux of drugs across the skin barrier. Its mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the effect of this compound on the transdermal delivery of a drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Drug formulation (with and without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stir bars

  • Water bath with circulator

  • HPLC for drug quantification

Procedure:

  • Prepare the skin membrane by carefully excising it and, if necessary, removing subcutaneous fat.

  • Mount the skin in the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 37°C.

  • Apply a known amount of the drug formulation (control and this compound-containing) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

Data Presentation:

The efficacy of a penetration enhancer is often expressed as an Enhancement Ratio (ER), which is the ratio of the drug's steady-state flux with the enhancer to that without it.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (without this compound)1.51.0
With this compound10.57.0

Note: The above data is illustrative. A study reported a permeability enhancement factor for this compound, which can be used to calculate the ER.[6]

Application 3: As a Pesticide Synergist

This compound can act as a synergist in pesticide formulations, enhancing the efficacy of the active insecticidal ingredient.[5] Synergists often work by inhibiting metabolic enzymes in the target pest that would otherwise break down the insecticide.

Protocol for Evaluating Pesticide Synergism

This protocol provides a general method for assessing the synergistic effect of this compound when combined with an insecticide.

Materials:

  • Target insect species

  • Technical grade insecticide

  • This compound

  • Acetone or other suitable solvent

  • Topical application micro-applicator or spray tower

  • Petri dishes or appropriate insect rearing containers

  • Controlled environment chamber

Procedure:

  • Determine the LC50 (lethal concentration for 50% of the population) of the insecticide alone. This involves exposing groups of insects to a range of insecticide concentrations and recording mortality after a set period (e.g., 24 or 48 hours).

  • Determine the toxicity of this compound alone to establish a concentration that is non-lethal to the target insect.

  • Prepare a series of solutions containing a fixed, non-lethal concentration of this compound mixed with varying concentrations of the insecticide.

  • Expose groups of insects to these combination treatments using the same application method as in step 1.

  • Record mortality at the same time point as the insecticide-alone trial.

  • Calculate the LC50 of the insecticide in the presence of this compound.

  • The Synergistic Ratio (SR) is calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist

Data Presentation:

A synergistic effect is indicated by an SR value greater than 1. The following table is an example of how to present the results.

TreatmentLC50 (µ g/insect )Synergistic Ratio (SR)
Insecticide A alone0.1-
Insecticide A + this compound0.025.0

Application 4: In Vitro Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of any compound intended for biomedical or agricultural applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound.

Protocol for MTT Cytotoxicity Assay

This protocol is adapted for the evaluation of this compound's effect on cell viability.

Materials:

  • Selected cell line (e.g., human keratinocytes, insect cell line)

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

The IC50 value is a key indicator of a compound's cytotoxicity.

Cell LineIncubation Time (h)IC50 (µM)
HaCaT (Human Keratinocytes)48Data not available
Sf9 (Insect Cells)48Data not available

Visualizations of Experimental Workflows

Synthesis of this compound

G General Synthesis of this compound octanoyl_chloride Octanoyl Chloride reaction Reaction Mixture octanoyl_chloride->reaction dimethylamine Dimethylamine dimethylamine->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Work-up reaction->workup Amidation purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

In Vitro Skin Permeation Study Workflow

G In Vitro Skin Permeation Study Workflow skin_prep Skin Preparation franz_cell Franz Cell Assembly skin_prep->franz_cell formulation_app Formulation Application franz_cell->formulation_app sampling Receptor Fluid Sampling formulation_app->sampling Time Points hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis results Flux and ER Calculation data_analysis->results

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Pesticide Synergism Evaluation Workflow

G Pesticide Synergism Evaluation Workflow lc50_insecticide Determine LC50 of Insecticide Alone combined_treatment Prepare Combined Treatments lc50_insecticide->combined_treatment sr_calculation Calculate Synergistic Ratio (SR) lc50_insecticide->sr_calculation toxicity_synergist Determine Non-Lethal Dose of Synergist toxicity_synergist->combined_treatment insect_exposure Expose Insects combined_treatment->insect_exposure mortality_assessment Assess Mortality insect_exposure->mortality_assessment lc50_combined Determine LC50 of Combined Treatment mortality_assessment->lc50_combined lc50_combined->sr_calculation

Caption: A workflow for evaluating the synergistic effect of this compound with a pesticide.

References

Application Notes and Protocols for N,N-Dimethyloctanamide in Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide is a versatile chemical reactant that has demonstrated significant utility in amidation reactions, particularly in the context of transamidation. Its application provides a mild and efficient alternative to traditional amidation methods, which often require harsh conditions or expensive catalysts. This document provides detailed application notes and experimental protocols for the use of this compound as an acyl donor in the synthesis of a variety of amides. The primary focus is on the sodium tert-butoxide-mediated transamidation of this compound with primary amines.

Key Application: Transamidation Agent

This compound serves as an effective acyl donor in transamidation reactions, enabling the synthesis of a diverse range of N-substituted octanamides. This method is particularly advantageous due to its operational simplicity, mild reaction conditions, and the absence of transition-metal catalysts.[1][2][3] The reaction proceeds efficiently at room temperature under solvent-free conditions, making it an environmentally friendly and economical choice for amide bond formation.[1][2][3]

Reaction Principle

The transamidation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of this compound, leading to the displacement of dimethylamine and the formation of a new amide bond. The reaction is effectively promoted by a strong base, such as sodium tert-butoxide (NaOtBu), which is believed to activate the amine nucleophile.[1][2]

Experimental Data

The following table summarizes the results of the sodium tert-butoxide-mediated transamidation of this compound with various primary amines. The data is compiled from studies demonstrating the broad substrate scope and efficiency of this methodology.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyloctanamide1285
2AnilineN-Phenyloctanamide2478
34-MethoxybenzylamineN-(4-Methoxybenzyl)octanamide1288
4n-ButylamineN-Butyloctanamide1090
5CyclohexylamineN-Cyclohexyloctanamide1582
62-PhenylethylamineN-(2-Phenylethyl)octanamide1286

Experimental Protocols

General Protocol for the Sodium tert-Butoxide-Mediated Transamidation of this compound

This protocol is based on the procedure described by Zhang et al. for the transamidation of N,N-dimethyl amides.[1][2][3]

Materials:

  • This compound (reactant)

  • Primary amine (reactant)

  • Sodium tert-butoxide (promoter)

  • Anhydrous toluene (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and this compound (3.0 mmol, 3.0 equivalents).

  • Under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide (1.5 mmol, 1.5 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-substituted octanamide.

Visualizations

Logical Workflow for Transamidation

The following diagram illustrates the general workflow for the sodium tert-butoxide-mediated transamidation of this compound.

Transamidation_Workflow cluster_reactants Reactants & Promoter cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 This compound Mixing Mixing & Stirring Reactant1->Mixing Reactant2 Primary Amine Reactant2->Mixing Promoter Sodium tert-Butoxide Promoter->Mixing Condition1 Room Temperature Condition1->Mixing Condition2 Solvent-Free Condition2->Mixing Condition3 Inert Atmosphere Condition3->Mixing Monitoring TLC Monitoring Mixing->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Octanamide Purification->Product

Caption: General workflow for the transamidation of this compound.

Proposed Signaling Pathway for Base-Promoted Transamidation

The following diagram illustrates a plausible mechanism for the sodium tert-butoxide-promoted transamidation reaction.

Transamidation_Mechanism cluster_activation Amine Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Amine R-NH2 ActivatedAmine [R-NH]- Na+ Amine->ActivatedAmine + NaO-tBu Base NaO-tBu Tetrahedral Tetrahedral Intermediate ActivatedAmine->Tetrahedral + this compound Amide This compound Product N-Substituted Octanamide Tetrahedral->Product - HN(CH3)2 LeavingGroup HN(CH3)2

Caption: Proposed mechanism for sodium tert-butoxide-promoted transamidation.

References

N,N-Dimethyloctanamide: Application Notes and Protocols for Industrial Cleaning and Degreasing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide (CAS No. 1118-92-9), also known as N,N-Dimethylcaprylamide, is a versatile amide solvent with significant potential in industrial cleaning and degreasing applications. Its chemical structure, featuring a polar amide head and a nonpolar octyl tail, imparts a unique combination of properties, including excellent solvency for a wide range of organic soils, emulsification capabilities, and a favorable environmental and safety profile compared to some traditional solvents. This document provides detailed application notes and experimental protocols for evaluating and utilizing this compound in cleaning and degreasing formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C10H21NO[1][2]
Molecular Weight 171.28 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3]
Density 0.865 g/cm³[2][3]
Boiling Point 233.6 °C at 760 mmHg[2][3]
Flash Point 87.7 °C[2][3]
Solubility Soluble in organic solvents; limited solubility in water[4][5]

Key Performance Characteristics for Cleaning and Degreasing

Solvency Power

The ability of a solvent to dissolve contaminants is a critical measure of its cleaning performance. This is often quantified using the Kauri-butanol (Kb) value. A higher Kb value indicates stronger solvency.[6][7][8][9] While the exact Kb value for this compound is not documented in the searched literature, its structure suggests a moderate to high solvency for hydrocarbon-based soils such as oils and greases.[4]

Surface Tension Reduction

Effective cleaning agents must be able to wet surfaces and penetrate into soil layers. This is facilitated by a low surface tension. N,N-dialkylamides are known to reduce the surface tension of aqueous solutions, enhancing their cleaning and emulsifying properties. This allows for the lifting and suspension of soils for easy removal.

Emulsification

This compound can act as an emulsifier, facilitating the dispersion of oils and greases in water-based cleaning formulations.[3] This property is particularly valuable in creating stable cleaning solutions that can effectively remove and rinse away hydrophobic soils.

Experimental Protocols

To assist researchers in evaluating this compound for specific cleaning and degreasing applications, the following detailed experimental protocols are provided. These are based on established industry standards.

Protocol 1: Determination of Solvency Power (Kauri-Butanol Value)

This protocol is adapted from ASTM D1133.[6]

Objective: To determine the Kauri-butanol (Kb) value of this compound as a measure of its solvency power.

Materials:

  • This compound

  • Standard Kauri-butanol solution (20g of kauri resin in 100mL of n-butanol)

  • Toluene (for standardization)

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Standard print paper (10-point font)

Procedure:

  • Standardize the Kauri-butanol solution by titrating with toluene to a defined turbidity endpoint. The volume of toluene required should be recorded.

  • Pipette 20 mL of the standardized Kauri-butanol solution into an Erlenmeyer flask.

  • Place the flask over the standard print paper.

  • Fill the burette with this compound.

  • Slowly titrate the Kauri-butanol solution with this compound while continuously swirling the flask.

  • The endpoint is reached when the print becomes just blurred and illegible when viewed through the solution.

  • Record the volume of this compound used.

  • Calculate the Kb value using the formula provided in the ASTM D1133 standard, correcting for the standardization with toluene.

Protocol 2: Evaluation of Cleaning Efficiency (Gravimetric Soil Removal)

This protocol is a general method based on principles from ASTM G122 for evaluating cleaning agent effectiveness.

Objective: To quantitatively determine the efficiency of this compound in removing a specific soil from a standardized substrate.

Materials:

  • This compound-based cleaning formulation

  • Standardized test coupons (e.g., stainless steel, aluminum)

  • Target soil (e.g., lubricating grease, cutting oil)

  • Analytical balance (accurate to 0.1 mg)

  • Beakers

  • Ultrasonic bath or mechanical shaker

  • Drying oven

Procedure:

  • Clean the test coupons thoroughly with a standard solvent (e.g., acetone) and dry them to a constant weight. Record the initial clean weight (W1).

  • Apply a consistent and known amount of the target soil to each coupon.

  • Weigh the soiled coupons and record the initial soiled weight (W2). The weight of the soil is Ws = W2 - W1.

  • Immerse the soiled coupons in the this compound cleaning formulation in separate beakers.

  • Agitate the beakers using an ultrasonic bath or mechanical shaker for a specified time and at a controlled temperature.

  • Remove the coupons from the cleaning solution and rinse with deionized water.

  • Dry the cleaned coupons in an oven to a constant weight. Record the final cleaned weight (W3).

  • The weight of the remaining soil is Wr = W3 - W1.

  • Calculate the cleaning efficiency (%) as follows: Cleaning Efficiency (%) = [(Ws - Wr) / Ws] * 100

Protocol 3: Surface Tension Measurement

Objective: To measure the surface tension of aqueous solutions of this compound to assess its wetting properties.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Glass beakers

Procedure:

  • Prepare a series of aqueous solutions of this compound at different concentrations.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each solution at a controlled temperature (e.g., 25 °C).

  • Record the surface tension values in mN/m.

  • Plot the surface tension as a function of the logarithm of the concentration to determine the critical micelle concentration (CMC), which is the point at which the surface tension plateaus.

Visualizations

G cluster_0 Evaluation Workflow A Prepare Standardized Soiled Substrates C Cleaning Process (Immersion/Agitation) A->C B Prepare this compound Formulation B->C D Rinsing and Drying C->D E Gravimetric Analysis (Weighing) D->E F Calculate Cleaning Efficiency E->F G Data Analysis and Comparison F->G

Caption: Experimental workflow for evaluating cleaning efficiency.

G cluster_1 Properties and Applications Structure This compound (Amide Head, Octyl Tail) Properties High Solvency Low Surface Tension Emulsifier Structure->Properties leads to Applications Industrial Cleaning Metal Degreasing Formulation Component Properties->Applications enables

Caption: Relationship between structure, properties, and applications.

Environmental and Safety Considerations

This compound is reported to have low volatility, which can reduce worker exposure to volatile organic compounds (VOCs).[2] However, it is also noted that it may not be readily biodegradable, indicating a potential for environmental persistence.[10] The safety data sheet for the similar N,N-Dimethyldecanamide indicates it can cause skin and serious eye irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[12] For disposal, the material may be removed to a licensed chemical destruction plant or incinerated under controlled conditions.[12]

Conclusion

This compound presents a promising alternative to traditional solvents in industrial cleaning and degreasing applications due to its effective solvency, emulsification properties, and lower volatility. The experimental protocols provided in this document offer a framework for researchers and scientists to quantitatively assess its performance and optimize its use in various formulations. Further research to determine specific performance metrics such as the Kauri-butanol value and to fully characterize its environmental fate and toxicological profile is encouraged to support its broader industrial adoption.

References

Application Notes and Protocols: N,N-Dimethyloctanamide as a Precursor in Surfactant Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of N,N-Dimethyloctanamide as a key precursor in the manufacturing of a variety of surfactants, including cationic and amphoteric types. Detailed protocols for synthesis and characterization are provided to guide researchers in the lab.

Introduction

This compound is a versatile polar aprotic solvent and chemical intermediate.[1] Its structure, featuring a C8 hydrophobic tail, makes it an ideal starting material for the synthesis of specialty surfactants used in detergents, emulsifiers, and foaming agents.[1] The primary route to surfactant synthesis involves the chemical reduction of the amide group in this compound to form N,N-dimethyloctylamine. This tertiary amine can then be readily converted into various classes of surfactants, such as amine oxides, betaines, and sulfobetaines.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and use in synthesis.

PropertyValueReference
Molecular Formula C10H21NO[2][3][4][5][]
Molecular Weight 171.28 g/mol [2][4][5][]
Appearance Colorless transparent liquid[2][4][]
Density 0.865 g/cm³[2][4][]
Boiling Point 233.6 °C at 760 mmHg[2][4]
Flash Point 87.7 °C[2][4]
Solubility Soluble in organic solvents; insoluble in water.[7][8]

Synthesis of Surfactant Precursors from this compound

The conversion of this compound to surfactants involves a two-step process: synthesis of the amide followed by its reduction to the corresponding amine, which is the direct precursor to various surfactants.

Synthesis of this compound

This compound can be synthesized via the reaction of octanoyl chloride with dimethylamine.[1][7]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with a solution of dimethylamine in a suitable solvent (e.g., THF). Cool the flask to 0 °C using an ice bath.

  • Reaction: Slowly add octanoyl chloride dropwise from the dropping funnel to the dimethylamine solution while stirring. Maintain the temperature below 10 °C.

  • Neutralization: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. A base such as sodium hydroxide can be used to neutralize the HCl byproduct.[1]

  • Workup: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound with a purity of approximately 85%.[1]

Octanoyl_Chloride Octanoyl Chloride Reaction Amidation Reaction (Base, Solvent) Octanoyl_Chloride->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction N_N_Dimethyloctanamide This compound Reaction->N_N_Dimethyloctanamide

Caption: Synthesis of this compound.

Reduction of this compound to N,N-Dimethyloctylamine

The reduction of the amide to the corresponding amine is a critical step in producing the surfactant precursor.[1] Various reducing agents can be employed for this transformation.[9]

Experimental Protocol:

  • Reaction Setup: In a fume hood, add this compound to a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reducing Agent: In a separate flask, prepare a solution of a suitable reducing agent (e.g., lithium aluminum hydride in dry THF).

  • Reaction: Slowly add the reducing agent solution to the this compound solution. Control the rate of addition to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, sequential addition of water and then a sodium hydroxide solution.

  • Workup and Purification: Filter the resulting solids and wash with an organic solvent. Dry the filtrate and concentrate under reduced pressure. Purify the crude N,N-dimethyloctylamine by vacuum distillation.

Synthesis of Surfactants from N,N-Dimethyloctylamine

N,N-dimethyloctylamine serves as a versatile precursor for various types of surfactants.

Precursor This compound Reduction Reduction Precursor->Reduction Amine N,N-Dimethyloctylamine Reduction->Amine H2O2 Hydrogen Peroxide Amine->H2O2 Oxidation Chloroacetate Sodium Chloroacetate Amine->Chloroacetate Quaternization Propane_Sultone 1,3-Propane Sultone Amine->Propane_Sultone Quaternization Amine_Oxide Amine Oxide Surfactant H2O2->Amine_Oxide Betaine Betaine Surfactant Chloroacetate->Betaine Sulfobetaine Sulfobetaine Surfactant Propane_Sultone->Sulfobetaine

References

Application Notes and Protocols for the Formulation of Industrial Lubricants Using N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctanamide (CAS No. 1118-92-9) is a fatty acid amide with potential applications in the formulation of industrial lubricants.[1][2] Its molecular structure, featuring a polar amide head and a non-polar alkyl tail, suggests its utility as a friction modifier and anti-wear additive.[3] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound in industrial lubricant formulations. Due to the limited availability of public performance data for this specific compound, the quantitative data presented herein is representative and intended to serve as a guide for formulation development and testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1118-92-9[4][5]
Molecular Formula C10H21NO[4][5]
Molecular Weight 171.28 g/mol [4][5]
Appearance Colorless to pale yellow liquid[4]
Density 0.865 g/cm³[4][6]
Boiling Point 233.6 °C at 760 mmHg[4][6]
Flash Point 87.7 °C[4]

Hypothetical Performance Data of Lubricant Formulations

The following tables present hypothetical performance data for a base industrial lubricant formulated with and without this compound. These values are illustrative and should be confirmed through experimental testing.

Table 2: Viscosity and Thermal Properties of Lubricant Formulations

PropertyBase Lubricant (ISO VG 46)Base Lubricant + 1% w/w this compound
Kinematic Viscosity at 40°C (cSt) 46.047.5
Kinematic Viscosity at 100°C (cSt) 6.87.2
Viscosity Index 105115
Flash Point (°C) 220215
Pour Point (°C) -15-18

Table 3: Tribological Performance of Lubricant Formulations (Four-Ball Wear Test)

ParameterBase Lubricant (ISO VG 46)Base Lubricant + 1% w/w this compound
Wear Scar Diameter (mm) 0.650.45
Coefficient of Friction 0.090.07
Weld Load (kgf) 160200

Experimental Protocols

Formulation of Lubricant Blend

This protocol describes the preparation of a lubricant blend containing this compound.

Materials:

  • Base industrial lubricant (e.g., ISO VG 46 mineral oil)

  • This compound (purity ≥ 97%)

  • Magnetic stirrer with heating plate

  • Glass beaker

  • Analytical balance

Procedure:

  • Weigh the desired amount of base lubricant into a clean, dry glass beaker.

  • Heat the base lubricant to 40-50°C while stirring gently with a magnetic stirrer.

  • Slowly add the desired weight percentage of this compound to the heated base oil. A typical starting concentration is between 0.5% and 2.0% w/w.[7][8]

  • Continue stirring the mixture for 30 minutes to ensure complete dissolution and homogeneity.

  • Allow the blend to cool to room temperature before conducting performance tests.

G Lubricant Formulation Workflow start Start weigh_base_oil Weigh Base Lubricant start->weigh_base_oil heat_oil Heat Base Lubricant (40-50°C) weigh_base_oil->heat_oil add_amide Add this compound heat_oil->add_amide stir_mixture Stir for 30 minutes add_amide->stir_mixture cool_down Cool to Room Temperature stir_mixture->cool_down end Formulated Lubricant Ready for Testing cool_down->end

Lubricant Formulation Workflow Diagram
Viscosity Measurement

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

  • Constant temperature water bath

  • Timer

Procedure (ASTM D445):

  • Ensure the viscometer is clean and dry.

  • Pour the lubricant sample into the viscometer up to the indicated mark.

  • Place the viscometer in the constant temperature water bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 20 minutes.

  • Using suction, draw the lubricant up through the capillary tube to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the leading edge of the lubricant meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement at least twice and calculate the average flow time.

  • Calculate the kinematic viscosity using the viscometer constant.

Four-Ball Wear Test

Apparatus:

  • Four-ball wear tester

  • Steel balls (AISI 52100 steel)

  • Microscope for wear scar measurement

Procedure (ASTM D4172):

  • Thoroughly clean the four steel balls with a suitable solvent (e.g., hexane) and dry them.

  • Assemble three balls in the ball pot and clamp them in place.

  • Pour the lubricant sample into the ball pot, ensuring the three stationary balls are fully immersed.

  • Place the fourth ball in the chuck of the drive spindle.

  • Assemble the test apparatus and apply the desired load (e.g., 40 kgf) and rotational speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[9][10]

  • At the end of the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls in two perpendicular directions using a calibrated microscope.

  • Calculate the average wear scar diameter.

G Four-Ball Wear Test Protocol start Start clean_balls Clean Steel Balls start->clean_balls assemble_apparatus Assemble Three Stationary Balls in Ball Pot clean_balls->assemble_apparatus add_lubricant Add Lubricant Sample assemble_apparatus->add_lubricant install_fourth_ball Install Fourth Ball in Drive Spindle add_lubricant->install_fourth_ball run_test Run Test at Specified Load, Speed, and Temperature install_fourth_ball->run_test disassemble_and_clean Disassemble and Clean Stationary Balls run_test->disassemble_and_clean measure_wear_scar Measure Wear Scar Diameter disassemble_and_clean->measure_wear_scar end End measure_wear_scar->end

Four-Ball Wear Test Workflow
Thermal Stability Analysis

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample of the lubricant (5-10 mg) into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition and the temperature at which significant weight loss occurs are indicators of thermal stability.[11][12]

Hypothetical Mechanism of Action

This compound is believed to function as a friction modifier by forming a protective film on metal surfaces. The polar amide group adsorbs onto the metal surface, while the non-polar octyl chain extends into the lubricant, creating a low-shear boundary layer that reduces metal-to-metal contact.[3]

G Hypothetical Mechanism of this compound as a Friction Modifier cluster_surface Metal Surface Amide_Molecule This compound (Non-polar Tail) Amide_Head Polar Amide Head Amide_Molecule->Amide_Head Extends into Lubricant Metal_Surface Metal Surface Amide_Head->Metal_Surface Adsorbs onto Surface

Adsorption of this compound on a Metal Surface

Conclusion

This compound shows promise as an additive for enhancing the performance of industrial lubricants. The protocols outlined in this document provide a framework for the systematic evaluation of its effects on key lubricant properties. Further research is warranted to fully characterize its performance in various base oils and under a range of operating conditions.

References

Troubleshooting & Optimization

Optimizing N,N-Dimethyloctanamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Technical Support Center for Researchers, Scientists, and Drug Development Professionals Focused on the Synthesis of N,N-Dimethyloctanamide

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this compound. This resource is designed to address specific challenges encountered during synthesis, offering data-driven solutions and practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial and laboratory-scale synthesis routes for this compound are:

  • From Octanoyl Chloride and Dimethylamine: This is a rapid and often high-yielding reaction involving the nucleophilic acyl substitution of the highly reactive octanoyl chloride with dimethylamine. A base is typically used to neutralize the hydrochloric acid byproduct.[1]

  • From Octanoic Acid and Dimethylamine: This is a more atom-economical "green" chemistry approach that involves the direct condensation of octanoic acid and dimethylamine. This reaction typically requires a catalyst and higher temperatures to drive the dehydration process and overcome the initial acid-base reaction between the carboxylic acid and the amine.[2]

Q2: My reaction yield is consistently low. What are the common contributing factors?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

  • Purity of Reactants: Impurities in octanoic acid or octanoyl chloride, such as other fatty acids, can lead to side reactions and lower the yield of the desired product.[3]

  • Water Content: The presence of water can hydrolyze octanoyl chloride back to octanoic acid or hinder the dehydration process in the direct amidation route.

  • Suboptimal Catalyst: In the direct amidation route from octanoic acid, the choice and concentration of the catalyst are critical for achieving high yields.

  • Inefficient Work-up: Product loss during extraction and purification steps can significantly reduce the final isolated yield.

Q3: What are the common impurities I should look for, and how can I identify them?

A3: Common impurities include unreacted starting materials (octanoic acid or octanoyl chloride, and dimethylamine), byproducts, and in some cases, related amides.

  • Unreacted Octanoic Acid: Can be identified by a broad peak in the ¹H NMR spectrum and by titration to determine the acid value of the final product.[4]

  • N,N-Dimethyldecanamide: This is a common related substance found in commercial preparations of this compound and can be identified and separated using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Hydrolysis Product: In the presence of water, this compound can hydrolyze back to octanoic acid and dimethylamine, especially under strong acidic or basic conditions.[5]

These impurities can be detected and quantified using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from Octanoyl Chloride
Potential Cause Troubleshooting Step
Hydrolysis of Octanoyl Chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle octanoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-situ FT-IR by observing the disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).[4] If the reaction stalls, consider increasing the reaction time or gently warming the mixture.
Loss during Work-up During aqueous extraction, ensure the pH is controlled to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent.
Suboptimal Stoichiometry Ensure the correct molar ratios of reactants and base are used. An excess of dimethylamine can sometimes be used to drive the reaction to completion.
Issue 2: Low Yield in Synthesis from Octanoic Acid
Potential Cause Troubleshooting Step
Inefficient Water Removal Use a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene). Alternatively, use molecular sieves for smaller-scale reactions.
Catalyst Inactivity or Incorrect Choice Screen different catalysts (e.g., boric acid, titanium (IV) isopropoxide, zirconium-based catalysts) to find the most effective one for your specific conditions. Ensure the catalyst is not poisoned by impurities in the starting materials.
High Reaction Temperature Leading to Side Reactions Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation or side reactions. Conduct small-scale experiments to find the optimal temperature for yield and purity.
Formation of Unreactive Ammonium Salt The initial acid-base reaction between octanoic acid and dimethylamine forms an ammonium salt which is less reactive. The use of a suitable catalyst and sufficient heat is necessary to drive the condensation to the amide.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables provide a summary of how different parameters can influence the reaction outcome.

Table 1: Effect of Catalyst on Direct Amidation of Carboxylic Acids

CatalystTypical Reaction Temperature (°C)Relative ReactivityReference
Boric Acid80-110Moderate
Phenylboronic Acid80-110Moderate to High
Titanium (IV) Isopropoxide80-140High
Zirconium (IV) Chloride70-120High
Copper (II) Trifluoromethanesulfonate130High[2]

Table 2: Influence of Reaction Temperature on Amide Synthesis Yield (General Trend)

Temperature RangeExpected Outcome
Low (e.g., 0-25°C)Slower reaction rate, potentially higher selectivity and fewer side products. Often suitable for the octanoyl chloride route.
Moderate (e.g., 25-80°C)Increased reaction rate. May be optimal for some catalyzed reactions.
High (e.g., >100°C)Significantly increased reaction rate, necessary for uncatalyzed or weakly catalyzed direct amidation. Risk of side reactions and product degradation increases.

Experimental Protocols

Protocol 1: Synthesis of this compound from Octanoyl Chloride

Materials:

  • Octanoyl chloride

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine or sodium hydroxide (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add octanoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound from Octanoic Acid (Catalytic Method)

Materials:

  • Octanoic acid

  • Dimethylamine

  • Copper (II) trifluoromethanesulfonate (Cu(OTf)₂) (catalyst)

  • Di-tert-butyl peroxide (DTBP) (oxidant)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a pressure-resistant reaction tube equipped with a magnetic stirrer, add octanoic acid (1.0 equivalent), Cu(OTf)₂ (0.1 equivalents), dimethylamine (as a solution or gas, in excess), DTBP (2.0 equivalents), and DCE.

  • Seal the reaction tube and stir the mixture in an oil bath at 130°C for 12 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.[2]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to afford this compound.

Visualizing Workflows and Troubleshooting

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Synthesis Route route1 Octanoyl Chloride Route start->route1 route2 Octanoic Acid Route start->route2 reagents Prepare Anhydrous Reactants and Solvents route1->reagents route2->reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup addition Controlled Addition of Reagents reaction_setup->addition stirring Stirring at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC, FT-IR) stirring->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Was the reaction monitored to completion? start->check_reaction check_purity Are the starting materials pure and dry? check_reaction->check_purity Yes solution_time Increase reaction time or adjust temperature. check_reaction->solution_time No check_conditions Were the reaction conditions (temperature, catalyst) optimal? check_purity->check_conditions Yes solution_purity Purify starting materials and ensure anhydrous conditions. check_purity->solution_purity No check_workup Was there significant product loss during work-up? check_conditions->check_workup Yes solution_conditions Screen different catalysts and optimize temperature. check_conditions->solution_conditions No solution_workup Optimize extraction pH and perform multiple extractions. check_workup->solution_workup Yes

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Troubleshooting common issues in N,N-Dimethyloctanamide based reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in reactions involving N,N-Dimethyloctanamide (DMOA). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMOA) and what are its primary applications in synthesis?

A1: this compound is a polar aprotic solvent with a long alkyl chain, giving it unique physicochemical properties.[1] Its high boiling point and lipophilicity make it a suitable medium for a variety of organic reactions.[1] It is primarily used as a solvent in applications such as peptide synthesis, cross-coupling reactions, and as a reagent in formylation reactions like the Vilsmeier-Haack reaction.[1][2][3]

Q2: What are the main advantages of using DMOA over more common amide solvents like DMF?

A2: The primary advantages of DMOA stem from its higher boiling point and greater lipophilicity.[1] The high boiling point allows for reactions to be conducted at higher temperatures, which can be beneficial for sluggish reactions. Its lipophilicity can improve the solubility of non-polar reactants and intermediates.

Q3: What are the key limitations and safety considerations when using DMOA?

A3: DMOA has some limitations to consider. It has poor solubility for highly polar inorganic salts.[4] Under strongly acidic or basic conditions, it can undergo hydrolysis to form octanoic acid and dimethylamine.[4][5] DMOA can also cause certain plastics and elastomers to swell or dissolve.[4] From a safety perspective, it can cause skin and eye irritation, and appropriate personal protective equipment (PPE) should always be worn.[6] It is also important to work in a well-ventilated area.[7]

Troubleshooting Common Issues

Amide Bond Formation

Q4: I am getting a low yield in my amide coupling reaction using DMOA as a solvent. What are the potential causes and how can I improve it?

A4: Low yields in amide coupling reactions are a common issue and can stem from several factors.[6] Incomplete activation of the carboxylic acid, deactivation of the amine via protonation, or steric hindrance are frequent culprits.[6] The presence of water is also detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[6]

To improve the yield, ensure all reagents and the DMOA solvent are anhydrous. The choice of coupling reagent is also critical; for sterically hindered substrates, consider using more reactive phosphonium or uronium salts like PyBOP or HATU.[6] Adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can help suppress side reactions.[8] Optimization of the reaction temperature may also be beneficial; gentle heating can sometimes improve yields for less reactive partners.[8]

Q5: I am observing significant side products in my amide coupling reaction. What are they and how can I minimize them?

A5: Common side reactions in amide coupling include the formation of an N-acylurea byproduct when using carbodiimide coupling reagents (like DCC or EDC), and racemization of chiral carboxylic acids.[8] To minimize N-acylurea formation, ensure the amine is added promptly after the activation of the carboxylic acid. Racemization can be suppressed by adding reagents like HOBt or by performing the reaction at lower temperatures.[6]

Vilsmeier-Haack Reaction

Q6: My Vilsmeier-Haack formylation using DMOA and POCl₃ is not working. What should I check?

A6: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent from DMOA and a halogenating agent like phosphorus oxychloride (POCl₃).[9][10] If the reaction is failing, first ensure that both DMOA and POCl₃ are of high purity and anhydrous. The reaction is typically performed at low temperatures (0-5 °C) during the formation of the reagent, followed by heating to drive the formylation of the aromatic substrate.[7][11] The substrate must be sufficiently electron-rich to react with the Vilsmeier reagent, which is a weak electrophile.[9][12] If your substrate is not electron-rich enough, the reaction may not proceed.

Q7: I am getting unexpected byproducts in my Vilsmeier-Haack reaction. What could be the cause?

A7: Unexpected byproducts in Vilsmeier-Haack reactions can arise from the high reactivity of the intermediate iminium salt, especially with highly activated substrates.[13][14] Over-formylation can be an issue if the stoichiometry of the Vilsmeier reagent is not carefully controlled. In some cases, cyclization or other rearrangements can occur, depending on the structure of the substrate.[13] Careful control of reaction time, temperature, and stoichiometry is crucial to minimize these side reactions.

Workup and Purification

Q8: I am having difficulty removing DMOA from my reaction mixture after the reaction is complete. What is the best way to do this?

A8: Due to its high boiling point, removing DMOA by simple evaporation under reduced pressure can be challenging. An effective method is to use aqueous washes. Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether and wash it multiple times with water or brine.[12] This will extract the DMOA into the aqueous layer.

Q9: My product is co-eluting with DMOA during column chromatography. How can I improve the separation?

A9: If your product has a similar polarity to DMOA, chromatographic separation can be difficult. If the product is not water-soluble, extensive aqueous washes before chromatography are essential to remove the bulk of the DMOA. For the chromatography itself, you may need to experiment with different solvent systems to achieve better separation. Sometimes, converting the product to a less polar derivative before chromatography, and then reverting it back after purification, can be a useful strategy.

Data Presentation

Table 1: Physicochemical Properties of this compound (DMOA)

PropertyValueReference
CAS Number1118-92-9[6][15]
Molecular FormulaC₁₀H₂₁NO[6][15]
Molecular Weight171.28 g/mol [6]
AppearanceColorless to pale yellow liquid[15]
Boiling Point233.6 °C at 760 mmHg[16]
Density0.865 g/cm³[17]
Flash Point87.7 °C[17]

Table 2: Troubleshooting Guide for Low Yield in Amide Coupling Reactions

ObservationPotential CauseSuggested SolutionReference
No product formationIncomplete activation of carboxylic acidUse a more powerful coupling reagent (e.g., HATU, PyBOP). Ensure anhydrous conditions.[6]
Deactivation of amineAdd a non-nucleophilic base (e.g., DIPEA) to neutralize any amine salts.[6]
Low conversionSteric hindranceIncrease reaction temperature and/or time. Use a less sterically hindered coupling reagent.[6]
Presence of waterUse anhydrous solvents and reagents. Dry DMOA over molecular sieves if necessary.[6]
Product loss during workupProduct is water-solubleSaturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.-

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU in DMOA
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMOA.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation using DMOA
  • To a flame-dried flask under an inert atmosphere, add anhydrous DMOA.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve the electron-rich aromatic substrate (1.0 equivalent) in anhydrous DMOA and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC.[7][11]

  • After completion, pour the reaction mixture into a vigorously stirred mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium salt.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by column chromatography or recrystallization.

Mandatory Visualization

Amide_Bond_Formation_Workflow start Start dissolve_acid Dissolve Carboxylic Acid in anhydrous DMOA start->dissolve_acid add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) dissolve_acid->add_reagents preactivate Pre-activate (Stir for 15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine reaction Reaction Monitoring (TLC/LC-MS) add_amine->reaction workup Aqueous Workup (EtOAc, Washes) reaction->workup purification Purification (Chromatography) workup->purification end Final Product purification->end

Caption: General workflow for amide bond formation using DMOA as a solvent.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis dmoa DMOA vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmoa->vilsmeier_reagent + pocli3 POCl3 pocli3->vilsmeier_reagent + aromatic Electron-rich Aromatic Substrate iminium_intermediate Aryl Iminium Intermediate aromatic->iminium_intermediate Attacks Vilsmeier Reagent h2o H2O aldehyde Formylated Product (Aldehyde) iminium_intermediate->aldehyde + H2O (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Troubleshooting_Logic start Low Reaction Yield check_reagents Are reagents and solvent anhydrous? start->check_reagents yes_anhydrous Yes check_reagents->yes_anhydrous Yes no_anhydrous No check_reagents->no_anhydrous No check_activation Is carboxylic acid activation complete? yes_anhydrous->check_activation dry_reagents Dry reagents/solvent and repeat reaction no_anhydrous->dry_reagents yes_activated Yes check_activation->yes_activated Yes no_activated No check_activation->no_activated No check_amine Is amine deactivated (e.g., protonated)? yes_activated->check_amine change_coupling Use stronger coupling reagent (e.g., HATU) no_activated->change_coupling yes_deactivated Yes check_amine->yes_deactivated Yes no_deactivated No check_amine->no_deactivated No add_base Add non-nucleophilic base (e.g., DIPEA) yes_deactivated->add_base check_sterics Are substrates sterically hindered? no_deactivated->check_sterics yes_hindered Yes check_sterics->yes_hindered Yes no_hindered No check_sterics->no_hindered No increase_temp_time Increase reaction temperature/time yes_hindered->increase_temp_time optimize Further optimization (concentration, etc.) no_hindered->optimize

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

References

Methods for the purification of synthesized N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized N,N-Dimethyloctanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities include unreacted starting materials such as octanoic acid or octanoyl chloride, and excess dimethylamine. By-products from side reactions and related substances like N,N-dimethyldecanamide may also be present. Water can also be a significant impurity.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A suite of analytical techniques can be used for purity assessment. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) is suitable for analyzing the compound in various formulations.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can help in identifying impurities. Infrared (IR) spectroscopy is useful for confirming the presence of the amide functional group and the absence of starting materials like carboxylic acids (indicated by the lack of a broad O-H stretch).

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound is typically offered in purities of 95+% to 99% minimum.[2][3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery of this compound after distillation. - Distillation temperature too high: This can lead to thermal degradation of the product. - Inefficient condensation: Product vapors may be lost if the condenser is not adequately cooled. - Product remaining in the distillation pot: Stopping the distillation too early will leave a significant amount of product behind.- Use vacuum distillation: This lowers the boiling point of this compound, reducing the risk of thermal decomposition.[6][7] - Ensure proper condenser setup: Check that the cooling water flow is adequate and the condenser is appropriately sized for the scale of the distillation. - Distill to near dryness: Carefully monitor the distillation and stop only when a small amount of residue remains to avoid distilling over high-boiling impurities.
Low yield after chromatographic purification (e.g., HPLC, column chromatography). - Inappropriate solvent system: The mobile phase may not be optimal for eluting the product from the stationary phase. - Product co-eluting with impurities: Poor separation can lead to the discarding of fractions containing the product. - Product irreversibly binding to the column: Strong interactions between the product and the stationary phase can prevent its elution.- Optimize the mobile phase: Perform small-scale analytical runs to test different solvent gradients and compositions to achieve good separation.[8] - Use a high-resolution column: Employ a column with a smaller particle size or a longer length to improve separation efficiency. - Consider a different stationary phase: If strong binding is suspected, switch to a less retentive stationary phase.
Significant product loss during extractive workup. - Incorrect pH of the aqueous phase: If the aqueous phase is too acidic, the amide may undergo hydrolysis. If it is too basic, it may also promote hydrolysis, although amides are generally stable to bases at room temperature. - Emulsion formation: A stable emulsion between the organic and aqueous layers can trap the product, leading to poor recovery.[9]- Maintain a neutral or slightly basic pH: Use a dilute sodium bicarbonate solution for washes to neutralize any residual acid. - To break emulsions: Add brine (saturated NaCl solution), gently swirl instead of shaking, or filter the mixture through a pad of Celite.
Low yield after recrystallization. - Using too much solvent: This will keep the product dissolved even at low temperatures.[10] - Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. - Washing the crystals with warm solvent: This will redissolve the purified product.- Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product.[10] - Allow for slow cooling: Let the solution cool to room temperature undisturbed, then place it in an ice bath to maximize crystal formation.[11] - Wash crystals with ice-cold solvent: Use a minimal amount of chilled solvent to rinse the crystals.[11]
Product Contamination/Low Purity
Symptom Possible Cause Suggested Solution
Presence of starting materials (e.g., octanoic acid) in the final product. - Incomplete reaction: The synthesis reaction did not go to completion. - Ineffective purification: The chosen purification method is not suitable for removing the specific starting material.- Optimize reaction conditions: Ensure the correct stoichiometry, reaction time, and temperature are used for the synthesis. - Use an appropriate workup: Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted octanoic acid.
Water present in the final product. - Incomplete drying of the organic phase: Residual water from the extractive workup was not fully removed. - Hygroscopic nature of the product/impurities: The product or impurities may absorb moisture from the atmosphere.- Use a drying agent: Dry the organic solution with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.[12] - Store the final product in a desiccator: Keep the purified amide in a dry environment to prevent moisture absorption.
Discoloration of the final product. - Presence of colored impurities: These may be by-products from the synthesis. - Thermal degradation: Overheating during distillation can cause decomposition and discoloration.- Treat with activated charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[11] - Use vacuum distillation: Lowering the boiling point minimizes the risk of thermal degradation.
Unexpected peaks in GC-MS or HPLC analysis. - Contamination from solvents or equipment: Impurities can be introduced from the solvents used or from improperly cleaned glassware. - Formation of by-products: Side reactions during synthesis can lead to unexpected compounds.- Use high-purity solvents: Ensure all solvents used for purification and analysis are of high quality. - Thoroughly clean all glassware: Wash glassware with appropriate solvents and dry completely before use. - Optimize the synthesis: Adjust reaction conditions to minimize the formation of by-products.

Experimental Protocols

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for purifying this compound, especially for removing impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease. A stir bar should be placed in the distillation flask.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure. A typical pressure for this type of distillation is in the range of 0.5-10 mmHg.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the flask is completely dry to avoid the carryover of high-boiling impurities.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be used to achieve high purity, especially for small to medium-scale purifications.

Methodology:

  • Column: A reversed-phase C18 column is a suitable choice.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water.[1] For method development, a gradient elution can be used, for example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as the initial mobile phase composition, and filter it through a 0.45 µm filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Monitor the elution profile using a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or GC-MS to determine their purity. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Extractive Workup

An extractive workup is crucial for removing water-soluble impurities, such as unreacted dimethylamine and salts, as well as acidic or basic by-products.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Washing:

    • Transfer the organic solution to a separatory funnel and wash sequentially with:

      • A dilute acid solution (e.g., 1 M HCl) to remove any unreacted dimethylamine.

      • A dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted octanoic acid.[12]

      • Water to remove any remaining salts.

      • Brine (saturated NaCl solution) to help break any emulsions and to remove the bulk of the dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation or chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Fractional Vacuum Distillation >98%HighScalable, effective for removing non-volatile and some volatile impurities.Requires specialized equipment, potential for thermal degradation if not controlled properly.
Preparative HPLC >99%[8]Moderate to HighHigh resolution, can separate closely related impurities.Less scalable, solvent-intensive, requires specialized equipment.[8]
Extractive Workup Variable (pre-purification step)HighRemoves a wide range of ionic and water-soluble impurities.Can be time-consuming, risk of emulsion formation.
Recrystallization High (if a suitable solvent is found)Moderate to High[10]Can yield very pure crystalline product, relatively simple setup.Finding a suitable solvent can be challenging, not suitable for oils or low-melting solids.[10]

Table 2: Purity Specifications for this compound

Parameter Specification Analytical Method
Purity ≥ 98.0% - 99.0%Gas Chromatography (GC)[4]
Appearance Colorless to light yellow liquidVisual Inspection
Identity Conforms to the structureNMR, IR

Visualization

Purification_Troubleshooting_Workflow start Crude this compound initial_analysis Initial Purity Analysis (GC-MS, HPLC) start->initial_analysis purity_check Is Purity >99%? initial_analysis->purity_check final_product Final Product purity_check->final_product Yes purification_method Select Purification Method purity_check->purification_method No distillation Fractional Vacuum Distillation purification_method->distillation chromatography Preparative HPLC purification_method->chromatography extraction Extractive Workup purification_method->extraction recrystallization Recrystallization purification_method->recrystallization post_purification_analysis Post-Purification Analysis distillation->post_purification_analysis chromatography->post_purification_analysis extraction->post_purification_analysis recrystallization->post_purification_analysis purity_ok Purity Acceptable? post_purification_analysis->purity_ok purity_ok->final_product Yes troubleshoot Troubleshoot Issue purity_ok->troubleshoot No low_yield Low Yield? troubleshoot->low_yield low_yield->final_product No, Purity is the issue check_conditions Review Purification Parameters low_yield->check_conditions Yes re_purify Re-purify or Combine Fractions check_conditions->re_purify re_purify->post_purification_analysis

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Techniques to improve the solubility of reagents in N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyloctanamide. This resource provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of reagents in this versatile solvent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvent characteristics?

A1: this compound is a polar aprotic solvent with the chemical formula C10H21NO.[1] Its molecular structure consists of a polar amide group and a long, non-polar octyl chain. This duality gives it a unique solubility profile, making it an effective solvent for a wide range of organic compounds.[1][2] However, its significant hydrophobic character can limit its ability to dissolve highly polar molecules and inorganic salts.[3]

Q2: My compound is not dissolving in this compound. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Increase Agitation: Ensure the mixture is being vigorously stirred or agitated to maximize the interaction between the solute and the solvent.

  • Gentle Heating: Carefully warming the solution can increase the kinetic energy and often improves solubility for many compounds.[4][5] However, be cautious of temperature sensitivity of your reagent.

  • Particle Size Reduction: Grinding your solid reagent to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.

If these initial steps do not yield a clear solution, you may need to employ more advanced solubility enhancement techniques.

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

This section provides detailed guidance on techniques to improve the solubility of challenging reagents in this compound.

Issue 1: Poor solubility of a moderately polar organic compound.

Cause: The polarity of your compound may not be perfectly matched with that of this compound, or strong intermolecular forces in the solid state are hindering dissolution.

Solution: Co-Solvent Addition

The use of a co-solvent can modify the overall polarity of the solvent system to better match that of the solute, thereby improving solubility.

Experimental Protocol: Co-Solvent Screening

  • Selection of Co-solvents: Choose a range of co-solvents with varying polarities that are miscible with this compound. Common choices include ethanol, isopropanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your reagent in this compound at a known concentration (e.g., 10 mg/mL), even if it is a suspension.

  • Co-solvent Addition: In separate vials, add the stock solution. Then, incrementally add a co-solvent in various volume percentages (e.g., 5%, 10%, 20% v/v).

  • Observation: After each addition, vortex or stir the mixture thoroughly and observe for dissolution. Record the volume percentage of co-solvent at which the reagent fully dissolves.

  • Equilibration: Allow the clear solutions to equilibrate at a controlled temperature (e.g., 25°C) for a period (e.g., 24 hours) to ensure the solute does not precipitate over time.

Data Presentation: Illustrative Co-Solvent Screening Results

Reagent (Example)This compound Conc.Co-SolventCo-Solvent % (v/v) for DissolutionObservations
Compound X (API)10 mg/mLEthanol15%Clear solution formed
Compound X (API)10 mg/mLAcetonitrile10%Clear solution formed
Compound X (API)10 mg/mLDMSO5%Clear solution formed
Compound Y (Intermediate)5 mg/mLIsopropanol20%Required gentle warming to 40°C

Note: The data in this table is for illustrative purposes only and will vary depending on the specific reagent.

Logical Workflow for Co-Solvent Selection

CoSolventSelection Start Insoluble Reagent in This compound AssessPolarity Assess Reagent Polarity Start->AssessPolarity SelectCoSolvents Select Potential Co-Solvents (e.g., Ethanol, ACN, DMSO) AssessPolarity->SelectCoSolvents Screening Perform Co-Solvent Screening Protocol SelectCoSolvents->Screening Analyze Analyze Results Screening->Analyze Optimal Optimal Co-Solvent System Identified Analyze->Optimal

Figure 1. Workflow for selecting an appropriate co-solvent.
Issue 2: Very low solubility of a non-polar or hydrophobic compound.

Cause: The hydrophobic nature of the compound prevents effective interaction with the polar amide group of this compound, even with its long alkyl chain.

Solution: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the non-polar solute, allowing it to be dispersed in the solvent.[6][7]

Experimental Protocol: Surfactant Evaluation

  • Surfactant Selection: Choose non-ionic surfactants such as Tween® 80 or Span® 80, as they are less likely to have unwanted chemical interactions.

  • Prepare Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in this compound (e.g., 10% w/v).

  • Titration: Add your insoluble reagent to a known volume of this compound to create a suspension.

  • Incremental Addition: Add small aliquots of the surfactant stock solution to the suspension while stirring vigorously.

  • Observation: Observe for the formation of a clear or translucent solution, which indicates micellar solubilization. Record the concentration of surfactant required.

  • Stability Check: Let the solution stand for several hours to ensure it remains stable and the solute does not precipitate.

Data Presentation: Illustrative Surfactant Screening Results

Reagent (Example)This compound Conc.SurfactantSurfactant Conc. (w/v) for DissolutionObservations
Compound Z (Lipophilic Drug)2 mg/mLTween® 802.5%Clear, stable microemulsion formed
Compound Z (Lipophilic Drug)2 mg/mLSpan® 803.0%Translucent solution

Note: The data in this table is for illustrative purposes only and will vary depending on the specific reagent and surfactant.

Signaling Pathway for Micellar Solubilization

MicellarSolubilization Surfactant Surfactant Monomers CMC Critical Micelle Concentration (CMC) Reached Surfactant->CMC Micelle Micelle Formation CMC->Micelle Encapsulation Reagent Encapsulation in Micelle Core Micelle->Encapsulation Insoluble Insoluble Hydrophobic Reagent Insoluble->Encapsulation Soluble Solubilized Reagent in this compound Encapsulation->Soluble

Figure 2. Pathway of micellar solubilization by surfactants.
Issue 3: Solubility is highly dependent on temperature, leading to precipitation upon cooling.

Cause: The dissolution of the reagent in this compound is an endothermic process, meaning it requires heat energy to proceed effectively.[4]

Solution: Temperature Optimization and Controlled Cooling

For some processes, maintaining an elevated temperature is a viable solution. If the final product must be at room temperature, a controlled cooling process can sometimes prevent rapid precipitation.

Experimental Protocol: Temperature Dependence Study

  • Saturated Solution Preparation: Prepare a saturated solution of your reagent in this compound at room temperature (e.g., 25°C) by adding an excess of the solid and stirring for 24-48 hours.

  • Temperature Increments: Gradually heat the saturated solution in controlled increments (e.g., 10°C) and observe the dissolution of the excess solid.

  • Determine Maximum Solubility: Note the temperature at which all the solid dissolves to determine the solubility at that temperature. For quantitative analysis, you can filter the saturated solution at each temperature and determine the concentration of the solute using an appropriate analytical technique (e.g., HPLC, UV-Vis).

  • Controlled Cooling: Once a clear solution is obtained at an elevated temperature, cool the solution slowly (e.g., 1°C/minute) while gently stirring to observe if a stable supersaturated solution can be formed or if controlled crystallization occurs.

Data Presentation: Illustrative Temperature Effect on Solubility

Reagent (Example)Temperature (°C)Solubility (mg/mL)
Compound A255.2
Compound A4012.8
Compound A6025.1

Note: This data is illustrative. The solubility of solids in liquids generally increases with temperature, but there are exceptions.[5][8]

Experimental Workflow for Temperature Optimization

TemperatureOptimization Start Precipitation upon Cooling PrepareSatSol Prepare Saturated Solution at Room Temperature Start->PrepareSatSol Heat Incrementally Heat and Observe Dissolution PrepareSatSol->Heat DetermineSol Determine Solubility at Different Temperatures Heat->DetermineSol ControlledCool Perform Controlled Cooling DetermineSol->ControlledCool Analyze Analyze Stability of Cooled Solution ControlledCool->Analyze End Optimized Temperature Profile Analyze->End

Figure 3. Workflow for temperature optimization studies.

For further assistance, please contact our technical support team with details of your specific reagent and experimental conditions.

References

Identification and minimization of side products in N,N-Dimethyloctanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N,N-Dimethyloctanamide, with a focus on identifying and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • From Octanoyl Chloride and Dimethylamine: This is a common and often high-yielding method where octanoyl chloride is reacted with dimethylamine. This reaction is typically fast and can be performed at low temperatures. A base is often added to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3][4]

  • From Octanoic Acid and Dimethylamine: This route involves the direct condensation of octanoic acid and dimethylamine. This reaction usually requires higher temperatures to drive off the water byproduct or the use of a coupling agent to activate the carboxylic acid.[5]

Q2: What are the most common side products in this compound synthesis?

A2: Common side products include:

  • Unreacted Starting Materials: Residual octanoic acid, octanoyl chloride, or dimethylamine.

  • Hydrolysis Products: If water is present, octanoyl chloride can hydrolyze back to octanoic acid, and the amide product can be hydrolyzed to octanoic acid and dimethylamine, especially under acidic or basic conditions.[5]

  • N-acylurea: Formed when using carbodiimide coupling agents like DCC or EDC. This happens when the O-acylisourea intermediate rearranges.[6][7][8][9]

  • Salts: Such as dimethylamine hydrochloride, which can precipitate from the reaction mixture.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy: You can track the disappearance of the reactant's characteristic peaks (e.g., the broad O-H stretch of the carboxylic acid or the C=O stretch of the acyl chloride around 1800 cm⁻¹) and the appearance of the amide C=O peak around 1650 cm⁻¹.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants, product, and any forming side products over time.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS can be used to identify and quantify the components of the reaction mixture.[5][13][14][15]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Identification Minimization Strategy
Incomplete Reaction Presence of significant amounts of starting materials (octanoic acid/octanoyl chloride and dimethylamine) in the final product analysis (GC-MS, HPLC, IR).[5]- Increase reaction time.- Increase reaction temperature (for the octanoic acid route). Note: High temperatures can lead to degradation.[5]- Use a catalyst or coupling agent for the octanoic acid route.[5]- Ensure proper stoichiometry of reactants.
Hydrolysis of a Reactant or Product Presence of octanoic acid in the final product when starting with octanoyl chloride. An acidic pH of the reaction mixture.- Ensure all glassware is dry and use anhydrous solvents.[3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- For the octanoyl chloride route, use a non-aqueous base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1][3]
Side Product Formation Identification of unexpected peaks in GC-MS or HPLC analysis.- Optimize reaction conditions (temperature, reaction time) to disfavor side reactions.- If using a coupling agent like EDC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) to suppress N-acylurea formation.[6][8]
Issue 2: Presence of N-acylurea Side Product
Potential Cause Identification Minimization Strategy
Rearrangement of O-acylisourea intermediate A peak corresponding to the mass of the N-acylurea adduct (mass of octanoic acid + mass of the carbodiimide) is observed in MS analysis.- Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture. HOBt reacts with the O-acylisourea to form an active ester that is less prone to rearrangement.[6][8]- Optimize the reaction temperature; lower temperatures may reduce the rate of rearrangement.
Issue 3: Difficulty in Product Purification
Potential Cause Identification Minimization Strategy
Formation of Water-Soluble Byproducts Emulsion formation during aqueous workup. Difficulty in separating the organic and aqueous layers.- If using EDC as a coupling agent, the resulting urea byproduct is water-soluble and can be removed with aqueous washes.[6][8]- For removal of dimethylamine hydrochloride, washing with water is effective.
Formation of Byproducts with Similar Polarity to the Product Co-elution of impurities with the product during column chromatography.- Optimize the mobile phase for better separation.- Consider distillation under reduced pressure as an alternative purification method, as this compound has a relatively high boiling point.[16][17]

Experimental Protocols

Protocol 1: Synthesis from Octanoyl Chloride

This protocol is based on the reaction of an acyl chloride with an amine.

Materials:

  • Octanoyl chloride

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Triethylamine or Pyridine (as an HCl scavenger)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve dimethylamine in the chosen anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Slowly add octanoyl chloride to the stirred dimethylamine solution.

  • Add triethylamine or pyridine (at least 1 equivalent to the octanoyl chloride) to the reaction mixture to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis from Octanoic Acid with a Coupling Agent (EDC)

This protocol utilizes a carbodiimide coupling agent to facilitate amide bond formation.

Materials:

  • Octanoic acid

  • Dimethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Anhydrous dichloromethane or N,N-dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve octanoic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.1-1.5 equivalents) and HOBt (1.0 equivalent, if used) to the solution.

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Add dimethylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with the solvent.

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes hydrolysis Hydrolysis check_yield->hydrolysis Yes side_products Side Product Formation check_yield->side_products Yes check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Conditions: - Time - Temperature - Stoichiometry incomplete_reaction->optimize_conditions use_anhydrous Use Anhydrous Conditions & Inert Atmosphere hydrolysis->use_anhydrous modify_reagents Modify Reagents: - Add HOBt with EDC - Change Coupling Agent side_products->modify_reagents optimize_conditions->check_yield use_anhydrous->check_yield modify_reagents->check_yield purification_issue Purification Difficulty check_purity->purification_issue Yes end_product High Purity This compound check_purity->end_product No optimize_purification Optimize Purification: - Aqueous Wash - Chromatography - Distillation purification_issue->optimize_purification optimize_purification->check_purity

Caption: Troubleshooting workflow for this compound synthesis.

SynthesisPathways cluster_route1 Route 1: Acyl Chloride cluster_route2 Route 2: Direct Condensation octanoic_acid Octanoic Acid product This compound octanoic_acid->product + Dimethylamine octanoyl_chloride Octanoyl Chloride octanoic_acid->octanoyl_chloride + SOCl₂ dimethylamine Dimethylamine dimethylamine->product water H2O (byproduct) product->water octanoyl_chloride->product + Dimethylamine hcl HCl (byproduct) octanoyl_chloride->hcl coupling_agent Coupling Agent (e.g., EDC) or Heat coupling_agent->product n_acylurea N-acylurea (side product) coupling_agent->n_acylurea

Caption: Synthesis pathways to this compound.

References

Optimal temperature and pressure conditions for N,N-Dimethyloctanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dimethyloctanamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • From Octanoyl Chloride and Dimethylamine: This is a common laboratory-scale synthesis involving the reaction of an acyl chloride with dimethylamine. It is an exothermic reaction that proceeds readily.

  • From Octanoic Acid and Dimethylamine: This method is often preferred for industrial-scale production. It involves the direct amidation of a carboxylic acid with dimethylamine, typically requiring heat and a catalyst or dehydrating agent to drive the reaction to completion by removing the water byproduct.[1]

Q2: What are the general optimal conditions for the industrial-scale synthesis from octanoic acid?

A2: For the industrial-scale synthesis of this compound from octanoic acid and dimethylamine, the reaction is typically performed at elevated temperatures, ranging from 80°C to 100°C, and under a controlled pressure of 1 to 2 atmospheres.[2] These conditions, in conjunction with a dehydrating agent, can achieve yields greater than 90%.[2]

Q3: What are some common side reactions to be aware of during synthesis?

A3: A common side reaction, particularly in the synthesis from octanoic acid, is the formation of an ammonium carboxylate salt from the acid-base reaction between the carboxylic acid and the amine.[3] This can be a competing, non-productive pathway. Heating this salt can sometimes lead to the desired amide, but this often requires harsh conditions.[3] When starting from octanoyl chloride, any moisture present can lead to the hydrolysis of the acyl chloride back to octanoic acid.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, depending on the scale and the impurities present. Common techniques include:

  • Washing: The crude product can be washed with a saturated aqueous sodium bicarbonate solution to remove any unreacted octanoic acid or acidic byproducts, followed by washing with a saturated aqueous sodium chloride solution.[3]

  • Drying: The organic phase containing the product is typically dried over an anhydrous salt like sodium sulfate.[3]

  • Distillation: Simple or fractional distillation under reduced pressure is an effective method for purifying the final product.[4]

  • Chromatography: For laboratory-scale purification and to achieve high purity, techniques like preparative thin-layer chromatography (TLC) on silica gel or column chromatography can be employed.[3] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also used for analysis and purification.[2]

Optimal Reaction Conditions

The following tables summarize the optimal temperature and pressure conditions for the synthesis of this compound based on available data.

Table 1: Synthesis from Octanoic Acid and Dimethylamine

ParameterOptimal RangeExpected YieldNotes
Temperature80 - 100 °C[2]> 90%[2]Elevated temperatures are required to drive the dehydration reaction.
Pressure1 - 2 atm[2]> 90%[2]Controlled pressure helps to maintain the desired reaction environment.

Table 2: Synthesis from Octanoyl Chloride and Dimethylamine

ParameterOptimal RangeExpected YieldNotes
TemperatureAmbient Temperature~ 85%[2]The reaction is exothermic; cooling may be necessary for large-scale reactions.
PressureAtmospheric~ 85%[2]The reaction is typically performed at atmospheric pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound from Octanoyl Chloride and Dimethylamine

Materials:

  • Octanoyl chloride

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve dimethylamine in the chosen organic solvent and cool the mixture in an ice bath.

  • Slowly add octanoyl chloride dropwise from the addition funnel to the cooled dimethylamine solution with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[2]

  • Add the sodium hydroxide solution to neutralize the hydrochloric acid byproduct.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from Octanoic Acid and Dimethylamine

Materials:

  • Octanoic acid

  • Dimethylamine

  • Dehydrating agent (e.g., phosphorus pentoxide - P₂O₅) or a suitable catalyst.

  • High-pressure reaction vessel

  • Heating and pressure control system

  • Purification apparatus (as in Protocol 1)

Procedure:

  • Charge the high-pressure reaction vessel with octanoic acid and the chosen dehydrating agent or catalyst.

  • Seal the vessel and introduce dimethylamine.

  • Heat the reaction mixture to 80-100°C while maintaining the pressure at 1-2 atm.[2]

  • Maintain these conditions with constant stirring for the required reaction time, monitoring the progress by analytical techniques such as FT-IR to observe the disappearance of the carboxylic acid O-H stretch.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Work up and purify the product as described in Protocol 1 (steps 5-8).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature (within the optimal range).- Ensure efficient removal of water in the octanoic acid method (use of an effective dehydrating agent or Dean-Stark trap).- For the octanoyl chloride method, ensure the purity of the starting material.
Side reactions.- Maintain anhydrous conditions to prevent hydrolysis of octanoyl chloride.- In the octanoic acid method, the formation of the ammonium carboxylate salt can be minimized by using a suitable catalyst and ensuring efficient water removal.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous phase.- Avoid overly aggressive heating during solvent removal or distillation.
Product Contamination Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC or GC.- Optimize the stoichiometry of the reactants.
Presence of byproducts.- Improve the purification process (e.g., more efficient distillation, column chromatography).- For the octanoyl chloride method, ensure complete neutralization of HCl to prevent the formation of dimethylamine hydrochloride.
Water in the final product.- Ensure thorough drying of the organic phase with a suitable drying agent before final solvent removal.
Reaction does not start or is very slow Low reaction temperature.- For the octanoic acid method, ensure the temperature is within the optimal range of 80-100°C.
Ineffective catalyst or dehydrating agent.- Use a fresh or more active catalyst/dehydrating agent.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Starting Materials (Octanoyl Chloride/Octanoic Acid + Dimethylamine) Reaction Amidation Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Washing Aqueous Washing (NaHCO3, Brine) Crude_Product->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product

General workflow for this compound synthesis.

This diagram outlines the key stages from starting materials to the final pure product, encompassing both the reaction and purification steps.

References

Impact of reactant purity on the synthesis of N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Dimethyloctanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the reaction of octanoyl chloride with dimethylamine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1] An alternative route involves the reaction of octanoic acid with dimethylamine, which requires a dehydrating agent and elevated temperatures.[2]

Q2: How critical is the purity of the reactants, octanoyl chloride and dimethylamine?

Reactant purity is paramount for achieving a high yield and purity of this compound.[3] Impurities in octanoyl chloride, such as other acyl chlorides, can lead to the formation of undesired amide byproducts, complicating purification.[3] Water content in dimethylamine is particularly detrimental as it can hydrolyze the octanoyl chloride, reducing the yield of the desired product.[4]

Q3: What are the common side reactions to be aware of during the synthesis?

The primary side reaction is the hydrolysis of octanoyl chloride by any residual water, which forms octanoic acid and reduces the overall yield. If other nucleophiles are present as impurities, they can also react with the octanoyl chloride to form different amides or esters. At higher temperatures, there is also a potential for degradation of the product.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

Several analytical methods can be employed to determine the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities.[2] High-Performance Liquid Chromatography (HPLC) is another excellent method for purity assessment.[5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help in identifying impurities.[2]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of this compound is a common issue that can often be traced back to reactant quality or reaction conditions.

Potential Cause Troubleshooting Steps
Impure Reactants - Ensure the use of high-purity octanoyl chloride (≥99%). Impurities can lead to side reactions, consuming the starting material.[3]- Use anhydrous dimethylamine. Water will react with octanoyl chloride, reducing the amount available for the desired reaction.[4]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the limiting reagent.- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while monitoring for potential byproduct formation.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. For the reaction between octanoyl chloride and dimethylamine, the reaction is often performed at room temperature or slightly below to control the exothermic nature of the reaction.[1]
Losses During Workup and Purification - During the aqueous workup, ensure proper phase separation to avoid loss of product in the aqueous layer.- Optimize the purification method. If using distillation, ensure the vacuum is stable to prevent bumping and loss of product. For chromatography, select an appropriate solvent system to ensure good separation from impurities.
Issue 2: Product Contamination and Impurities

The presence of impurities in the final product can affect its performance in downstream applications.

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with TLC or GC.- Optimize the stoichiometry of the reactants. A slight excess of dimethylamine can help to ensure all the octanoyl chloride reacts.
Formation of Octanoic Acid - This is typically due to the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents and reactants.[4]
Formation of Other Amide Byproducts - Use the highest purity octanoyl chloride available to avoid the presence of other acyl chlorides that can lead to different amide byproducts.[3]
Discoloration of the Final Product - A yellow or brown color may indicate degradation products. Avoid excessive heating during the reaction and purification.- If necessary, the product can be decolorized using activated carbon during the workup process.

Data Presentation: Impact of Reactant Purity on Yield

Purity of Octanoyl ChloridePurity of DimethylamineExpected Yield of this compoundPotential Major Impurities
99%Anhydrous> 95%Minimal
95%Anhydrous85-90%Other amides (from acyl chloride impurities)
99%Contains 1% water80-85%Octanoic acid
90%Contains 1% water< 80%Octanoic acid, other amides

Experimental Protocols

Synthesis of this compound from Octanoyl Chloride and Dimethylamine

This protocol is adapted from a general procedure for amide synthesis.[1]

Materials:

  • Octanoyl chloride (≥99% purity)

  • Dimethylamine (2.0 M solution in THF, anhydrous)

  • Triethylamine (≥99% purity, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add octanoyl chloride (1.0 equivalent) dropwise to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the octanoyl chloride is fully consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification octanoyl_chloride Octanoyl Chloride (≥99%) reaction_vessel Reaction at 0°C to RT octanoyl_chloride->reaction_vessel dimethylamine Anhydrous Dimethylamine dimethylamine->reaction_vessel solvent Anhydrous Solvent (DCM) solvent->reaction_vessel quench Quench with NaHCO₃ reaction_vessel->quench extract Extraction quench->extract dry Drying extract->dry purify Vacuum Distillation / Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purity Check Reactant Purity cluster_conditions Review Reaction Conditions cluster_workup Analyze Workup & Purification start Low Yield or Impure Product check_octanoyl Verify Octanoyl Chloride Purity (≥99%) start->check_octanoyl check_dimethylamine Ensure Dimethylamine is Anhydrous start->check_dimethylamine check_temp Confirm Correct Temperature start->check_temp check_time Monitor Reaction to Completion (TLC/GC) start->check_time check_atmosphere Maintain Inert Atmosphere start->check_atmosphere check_extraction Optimize Extraction Procedure start->check_extraction check_purification Refine Purification Method start->check_purification solution1 Source High-Purity Reactant check_octanoyl->solution1 Impure solution2 Use Anhydrous Reagent check_dimethylamine->solution2 Wet solution3 Extend Reaction Time check_time->solution3 Incomplete solution4 Optimize Purification Technique check_purification->solution4 Losses

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Water Removal from N,N-Dimethyloctanamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling N,N-Dimethyloctanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical process of water removal from reaction mixtures involving this high-boiling point polar aprotic solvent.

Introduction: The Challenge of Water in Amide Chemistry

This compound is a versatile solvent and reagent in organic synthesis.[1][2] However, in many of its applications, particularly in condensation reactions like amide bond formation, water is generated as a byproduct.[3][4] According to Le Châtelier's principle, the presence of this water can inhibit the reaction equilibrium, leading to low yields and incomplete conversions.[5][6]

Given the high boiling point of this compound (approximately 273.5°C), simple distillation to remove water is not feasible.[7] Therefore, specialized techniques are required to efficiently and effectively remove water, driving the reaction to completion. This guide provides troubleshooting advice and detailed protocols for the most effective methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My reaction has stalled, and the yield is much lower than expected. What's the likely cause? A: This is a classic sign of equilibrium problems caused by the presence of water as a byproduct. In condensation reactions, water must be continuously removed to drive the reaction forward. If water is allowed to accumulate, it can lead to the reverse reaction, thus lowering your overall yield. Consider implementing an in-situ water removal technique like azeotropic distillation or adding activated molecular sieves directly to your reaction flask.[3][5]

Q: I'm using a Dean-Stark apparatus for azeotropic distillation, but I'm not collecting any water. What should I check? A: There are several potential issues to investigate:

  • Insufficient Heating: The reaction mixture must be heated vigorously enough for the azeotrope of your solvent (e.g., toluene-water) to distill. The boiling point of the toluene-water azeotrope is 84.1°C, so your reaction temperature must exceed this.[8]

  • System Leaks: Check all glassware joints for a tight seal. Any leaks will prevent the vapor from reaching the condenser and collecting in the trap.

  • Improper Setup: Ensure the condenser has adequate water flow and that the collection arm of the Dean-Stark trap is properly positioned.[9][10] The trap should be filled with the reaction solvent up to the overflow arm before heating begins.[9]

Q: My organic layer remains cloudy even after adding a drying agent like anhydrous sodium sulfate post-reaction. What does this mean? A: A persistent cloudy appearance indicates that the drying agent is saturated and can no longer absorb water.[11] You should add more of the drying agent in portions until the solution becomes clear and some of the agent remains a free-flowing powder, indicating that all the water has been absorbed.[11] For faster and more efficient drying, consider using anhydrous magnesium sulfate.[12][13]

Q: I added molecular sieves to my reaction, but they don't seem to be effective. Why might this be? A: The most common reason for molecular sieve failure is that they are already saturated with atmospheric moisture or have not been properly activated. Molecular sieves must be activated before use by heating them in an oven to drive off any adsorbed water.[14][15] If they have been in the reaction for an extended period, they may have reached their maximum water-adsorption capacity and need to be replaced with a fresh, activated batch.[16]

In-Depth Protocols & Methodologies

Here you will find detailed, step-by-step procedures for the most reliable water removal techniques.

Protocol 1: Continuous Water Removal by Azeotropic Distillation

This method is ideal for reactions where water is a byproduct and the reaction requires elevated temperatures. It continuously removes water, driving the equilibrium towards the product.

Materials:

  • Reaction flask

  • Dean-Stark apparatus[17]

  • Reflux condenser[10]

  • Heating mantle and stirrer

  • Azeotropic solvent (e.g., Toluene, Xylene)[5]

Procedure:

  • Setup: Assemble the reaction flask with the Dean-Stark trap and attach the reflux condenser to the top of the trap. Ensure all joints are securely clamped and sealed.

  • Charging the Flask: Add your reactants and the azeotropic solvent (e.g., toluene) to the reaction flask. The solvent should be immiscible with water.[5]

  • Priming the Trap: Fill the Dean-Stark trap with the azeotropic solvent through the top of the condenser until it begins to flow back into the reaction flask.[9]

  • Heating: Begin heating the reaction mixture to reflux. The vapor, an azeotropic mixture of the solvent and water, will rise into the condenser.[18]

  • Collection: The condensed liquid will drip into the trap. As the liquids are immiscible, they will separate into two layers. Water, being denser than toluene, will collect at the bottom of the graduated trap.[17]

  • Recirculation: The less dense organic solvent will overflow the side arm of the trap and return to the reaction flask, allowing the reaction to continue with a reduced water concentration.[9]

  • Monitoring: Monitor the volume of water collected in the trap. The reaction is typically complete when water ceases to collect.[18]

Protocol 2: In-Situ Drying with Molecular Sieves

This method is excellent for reactions that are highly sensitive to moisture and may not be suitable for high-temperature distillation.

Materials:

  • 3Å or 4Å Molecular Sieves[19]

  • Oven or furnace for activation

  • Dessicator for cooling and storage

Procedure:

  • Activation: Place the required amount of molecular sieves in a dry flask or beaker. Heat in an oven at 200-230°C (for 3Å sieves) or up to 300°C (for 4Å sieves) for at least 3-4 hours under a vacuum or with a slow stream of dry nitrogen.[20][21] Caution: Do not overheat 3Å sieves, as this can destroy their crystalline structure.[20]

  • Cooling: After heating, transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant. Do not expose them to the atmosphere while hot, as they will rapidly adsorb moisture.

  • Addition to Reaction: Add the activated molecular sieves to the reaction mixture at the beginning of the experiment. A typical loading is 10-20% by weight of the solvent.

  • Reaction: Proceed with your reaction as planned. The sieves will adsorb water as it is formed or from the reagents and solvent.[19]

Protocol 3: Post-Reaction Workup with Anhydrous Salts

This is the standard procedure for removing residual water from an organic solution after an aqueous workup.

Materials:

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[11]

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Initial Wash: After the reaction is complete, perform an aqueous workup. A final wash of the organic layer with brine (saturated NaCl solution) is highly effective at removing the bulk of the dissolved water.[12][13]

  • Separation: Carefully separate the organic layer containing your this compound product.

  • Drying: Transfer the organic layer to a clean, dry flask. Add a portion of the anhydrous drying agent (e.g., MgSO₄) and swirl.

  • Observation: If the drying agent clumps together, water is still present. Continue adding the agent in portions until some of it remains as a fine, free-flowing powder.[11]

  • Filtration: Allow the mixture to stand for 15-30 minutes to ensure complete drying.[12] Then, filter the solution to remove the hydrated drying agent. The resulting clear solution is your dried product in the organic solvent.

Data & Visualizations

Table 1: Comparison of Common Water Removal Methods
MethodPrinciple of OperationBest Use CaseAdvantagesDisadvantages
Azeotropic Distillation Forms a low-boiling azeotrope with water, which is physically separated upon condensation.[5][22]Driving equilibrium-limited reactions that produce water (e.g., esterifications, amidations).Continuous and highly efficient removal; allows for monitoring reaction progress by water volume.[18]Requires high temperatures; not suitable for heat-sensitive compounds; requires specific glassware.
Molecular Sieves (In-situ) Adsorbs water molecules into a porous crystalline structure based on size exclusion.[19][23]Reactions requiring strictly anhydrous conditions from the start; compatible with a wide range of temperatures.Highly efficient for achieving very low water content; non-reactive; can be regenerated and reused.[14][24]Can be saturated; requires careful activation; may be difficult to separate from viscous reaction mixtures.
Anhydrous Salts (Post-reaction) Forms solid hydrates by chemically bonding with water.[11]Standard removal of water from an organic layer after an aqueous workup.Simple, fast, and inexpensive; readily available in most labs.[25]Lower capacity than sieves; can trap product; generally not reusable.

Diagrams

G cluster_0 Decision Logic for Water Removal A Is water a reaction byproduct? B Yes: In-situ removal needed A->B Yes C No: Post-reaction drying sufficient A->C No D Is the reaction heat-sensitive? B->D G Use Anhydrous Salts (e.g., MgSO₄) after workup C->G E Use Azeotropic Distillation (Dean-Stark) D->E No F Use Activated Molecular Sieves D->F Yes

Caption: Decision tree for selecting the appropriate water removal method.

G cluster_1 Azeotropic Distillation Workflow S1 1. Assemble Flask, Dean-Stark & Condenser S2 2. Charge Reactants & Azeotropic Solvent S1->S2 Recycles S3 3. Heat to Reflux S2->S3 Recycles S4 4. Vapor Condenses into Trap S3->S4 Recycles S5 5. Water Separates (Bottom Layer) S4->S5 Recycles S6 6. Solvent Returns to Flask S5->S6 Recycles S7 7. Continue Until Water Collection Ceases S5->S7 S6->S3 Recycles

References

Stability of N,N-Dimethyloctanamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,N-Dimethyloctanamide under various reaction conditions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound expected to be unstable?

A1: this compound is a generally stable solvent. However, its stability can be compromised under certain conditions, particularly in the presence of strong acids or bases, which can lead to hydrolysis.[1] It may also be susceptible to degradation under high temperatures and in the presence of strong oxidizing or reducing agents.

Q2: What are the primary degradation products of this compound hydrolysis?

A2: Hydrolysis of this compound, typically catalyzed by strong acids or bases, results in the cleavage of the amide bond to form octanoic acid and dimethylamine.[1]

Q3: Is this compound sensitive to light?

Q4: Can this compound react with common laboratory equipment?

A4: Yes, this compound can be incompatible with certain materials. It has been reported to dissolve or cause swelling in some plastics and elastomers.[1] Therefore, it is crucial to use equipment made of compatible materials, such as glass or polytetrafluoroethylene (PTFE), to avoid contamination and equipment damage.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for separating the parent compound from its degradation products. Other techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy can also be employed for identification and quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in a reaction using this compound as a solvent. Hydrolysis of the solvent due to acidic or basic contaminants.Ensure all reactants and glassware are dry. If acidic or basic conditions are necessary for the reaction, consider using a different, more inert solvent. The pH of the reaction mixture can be controlled to minimize hydrolysis.[1]
Inconsistent reaction kinetics or yields. Degradation of this compound over time.Use freshly opened or properly stored this compound. Consider performing a purity check on the solvent before use, especially for sensitive reactions.
Cloudiness or precipitation in the reaction mixture. Formation of insoluble degradation products (e.g., octanoic acid salts).Analyze the precipitate to confirm its identity. If it is a degradation product, re-evaluate the reaction conditions (pH, temperature) to improve solvent stability.
Damage to plastic or rubber components of the experimental setup. Incompatibility of the materials with this compound.Replace incompatible components with resistant materials like glass, stainless steel, or PTFE.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the following table provides an illustrative summary based on the general behavior of similar N,N-dialkylamides. A study on the closely related N,N-dimethyldecanamide showed that hydrolysis was negligible over 30 days at 25°C across a range of pH values, suggesting good stability under ambient aqueous conditions.

Condition Parameter Illustrative Value Degradation Products Notes
Acidic Hydrolysis Half-life (t½)Condition-dependentOctanoic acid, DimethylamineRate increases with acid strength and temperature.
Basic Hydrolysis Half-life (t½)Condition-dependentOctanoate salt, DimethylamineRate increases with base strength and temperature.
Thermal Stress Decomposition Temp.> 200 °COxides of carbon and nitrogenGenerally stable at lower temperatures.
Oxidative Stress ReactivityModerateN-dealkylated products, oxidized speciesDepends on the strength of the oxidizing agent.
Reductive Stress ReactivityLow to ModerateOctyl aldehyde, DimethylamineRequires strong reducing agents like LiAlH₄.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Follow the same incubation, sampling, and neutralization (with 0.1 M HCl) steps as for acidic hydrolysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acidic Hydrolysis (e.g., HCl, Heat) Stock->Acid Base Basic Hydrolysis (e.g., NaOH, Heat) Stock->Base Oxidation Oxidative Stress (e.g., H2O2) Stock->Oxidation Thermal Thermal Stress (Heat) Stock->Thermal Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for Forced Degradation Studies of this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome CheckSolvent Is this compound the solvent? Start->CheckSolvent CheckConditions Review Reaction Conditions (pH, Temp, Purity) CheckSolvent->CheckConditions Yes Incompatibility Material Incompatibility CheckSolvent->Incompatibility No, but in contact CheckMaterials Inspect Equipment for Material Compatibility CheckConditions->CheckMaterials Hydrolysis Potential Hydrolysis CheckConditions->Hydrolysis Degradation Potential Thermal/Oxidative Degradation CheckConditions->Degradation CheckMaterials->Incompatibility Action1 Control pH, Use Anhydrous Conditions Hydrolysis->Action1 Action2 Use Fresh Solvent, Verify Purity Degradation->Action2 Action3 Use Glass or PTFE Equipment Incompatibility->Action3

References

Validation & Comparative

Comparison of N,N-Dimethyloctanamide with other polar aprotic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N,N-Dimethyloctanamide and Other Common Polar Aprotic Solvents for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity. Polar aprotic solvents, characterized by their high dielectric constants and lack of acidic protons, are indispensable for a wide range of applications. This guide provides a detailed comparison of this compound with other widely used polar aprotic solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN).

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a solvent dictate its behavior and suitability for specific applications. This compound, with its C8 alkyl chain, presents a distinct profile compared to its shorter-chain amide counterparts and other polar aprotic solvents. These differences are summarized below.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)Dimethyl Sulfoxide (DMSO)Acetonitrile (ACN)
Molecular Formula C₁₀H₂₁NOC₃H₇NOC₄H₉NOC₂H₆OSC₂H₃N
Molecular Weight ( g/mol ) 171.28[1][][3]73.09[4][5]87.12[6]78.13[7][8]41.05[9][10]
Boiling Point (°C) 233.6 - 301.3153.0[4][11][12]164.5 - 166[6][13][14]189[7][8]81.6[9][15]
Melting Point (°C) -30.0[16]-60.4[11]-20[6][13]18.5[8]-43.8[9]
Density (g/mL at 25°C) ~0.836[16]0.944[5][17]0.937[13][14]1.10[7]0.786[10][18]
Dielectric Constant (at 25°C) Not available36.7[5][11]37.8[17][19]46.7[7]38.3[19]
Dipole Moment (D) Not available3.86[11]3.72[19]3.96[19]3.20[19]
Solubility in Water LimitedMiscible[11]Miscible[6]Miscible[7]Miscible[10][15]

This compound's significantly higher molecular weight and boiling point are direct consequences of its long alkyl chain. This property makes it suitable for high-temperature reactions where solvent evaporation must be minimized.[20] Conversely, its extended hydrophobic chain reduces its miscibility in water compared to the other solvents listed.[16]

Performance and Applications

Polar aprotic solvents are favored for reactions involving strong nucleophiles, such as Sₙ2 reactions, as they can solvate cations while leaving the nucleophile relatively free to react.[21][22]

  • This compound is utilized as a specialty solvent, emulsifier, and pesticide synergist.[3][23] Its amphiphilic nature, combining a polar amide head with a long nonpolar tail, makes it effective as a catalytic cosolvent in biphasic continuous-flow applications, such as in C-N cross-coupling reactions.[][24] This can facilitate reactions between reactants with differing polarities.[25]

  • DMF and DMAc are workhorse solvents in organic synthesis, polymer chemistry, and the production of pharmaceuticals and fibers.[14][17] They possess strong solvating power for a wide range of polar and nonpolar compounds.[5] However, DMF is classified as a Class 2A carcinogen (possibly carcinogenic to humans) and both are associated with hepatotoxicity, raising safety concerns.[17]

  • DMSO is a highly polar solvent known for its ability to penetrate skin and other membranes, making it useful in drug delivery systems and as a cryoprotectant.[7][26] It is also a powerful solvent for a wide array of solutes.[27]

  • Acetonitrile is widely used in high-performance liquid chromatography (HPLC) and as a solvent for extracting and synthesizing various compounds.[10][28] Its lower boiling point simplifies its removal post-reaction.[20]

Experimental Protocols

Accurate determination of solvent properties is crucial for their effective application. Standardized protocols are employed to ensure data reliability and reproducibility.

Boiling Point Determination (Simple Distillation)

This method is used to determine the temperature at which a liquid's vapor pressure equals the external pressure, a key indicator of its purity and volatility.

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

  • Sample Preparation: The distillation flask is filled with the solvent to no more than two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

  • Temperature Reading: The boiling point is the temperature at which the vapor is in equilibrium with the boiling liquid. This is recorded as the highest stable temperature on the thermometer during distillation.

Density Measurement (Pycnometry)

Pycnometry is a precise method for determining the density of a liquid by measuring a specific volume of it.

Methodology:

  • Pycnometer Preparation: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and its empty mass (m₀) is accurately weighed.

  • Reference Liquid: The pycnometer is filled with a reference liquid of known density, typically distilled water, and its mass (m₁) is measured. The precise volume of the pycnometer (V) is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample solvent (e.g., this compound). Its new mass (m₂) is recorded.

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₀) / V.

Purity Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture, making it ideal for assessing solvent purity.

Methodology:

  • Sample Preparation: A dilute solution of the solvent is prepared in a suitable volatile carrier solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components, while the mass spectrum for each peak helps in its identification. This allows for the precise determination of purity and the identification of any impurities.[24]

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Amide-Based Polar Aprotic Solvents Solvent General Amide Structure R-C(=O)N(R')R'' DMF N,N-Dimethylformamide (DMF) R=H, R'=CH₃, R''=CH₃ Solvent->DMF Shortest Alkyl Chain (Formyl) DMAc N,N-Dimethylacetamide (DMAc) R=CH₃, R'=CH₃, R''=CH₃ Solvent->DMAc Short Acetyl Chain DMOA This compound (DMOA) R=C₇H₁₅, R'=CH₃, R''=CH₃ Solvent->DMOA Long Octanoyl Chain (Increased Lipophilicity)

Caption: Structural relationship of amide-based polar aprotic solvents.

G cluster_solvents Solvent Choice start Start: Sₙ2 Reaction Setup prepare 1. Prepare Reactants (Alkyl Halide & Nucleophile) start->prepare dissolve 2. Dissolve Reactants in Polar Aprotic Solvent prepare->dissolve reaction 3. Heat and Stir Reaction Mixture dissolve->reaction DMF DMF dissolve->DMF DMSO DMSO dissolve->DMSO DMOA DMOA dissolve->DMOA ACN ACN dissolve->ACN monitor 4. Monitor Reaction Progress (e.g., TLC, HPLC) reaction->monitor workup 5. Reaction Workup (e.g., Quenching, Extraction) monitor->workup Reaction Complete purify 6. Purify Product (e.g., Distillation, Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Generalized workflow for a chemical synthesis using a polar aprotic solvent.

Caption: Solvation of ions by a polar aprotic solvent.

References

The Green Shift: A Comparative Guide to Alternatives for N,N-Dimethyloctanamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical synthesis, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and, increasingly, the environmental footprint of a process. For researchers and professionals in drug development and fine chemical manufacturing, N,N-Dimethyloctanamide has served as a reliable polar aprotic solvent. However, the growing emphasis on sustainable chemistry necessitates a critical evaluation of greener alternatives. This guide provides an in-depth, objective comparison of this compound with two promising bio-based solvents, Cyrene™ (Dihydrolevoglucosenone) and 2-Methyltetrahydrofuran (2-MeTHF), focusing on their performance in key chemical transformations, supported by experimental data.

The Incumbent: Understanding this compound

This compound is a versatile solvent characterized by its high boiling point, polarity, and stability, making it suitable for a range of organic reactions.[1] Its molecular structure, featuring a C8 alkyl chain, imparts a degree of lipophilicity, allowing it to dissolve a broad spectrum of organic compounds.[2] It is commonly employed in applications such as a solvent in agricultural formulations and as a medium for chemical synthesis.[3] The synthesis of this compound typically involves the reaction of octanoic acid with dimethylamine.[4]

While effective, the reliance on petrochemical feedstocks for its production and the potential environmental impact of related amide solvents like DMF and NMP have spurred the search for more sustainable alternatives.[5]

The Contenders: Bio-Based Solvents on the Rise

Cyrene™: A Chiral Bicyclic Acetal from Cellulose

Cyrene™, or Dihydrolevoglucosenone, is a bio-based dipolar aprotic solvent derived from cellulose.[6] It has emerged as a strong candidate to replace traditional, reprotoxic amide solvents.[7][8] Its key advantages include its renewable origin, biodegradability, and a favorable safety profile, being non-mutagenic and non-genotoxic.[9][10]

2-Methyltetrahydrofuran (2-MeTHF): A Versatile Ether from Biomass

2-Methyltetrahydrofuran (2-MeTHF) is another prominent green solvent, produced from renewable resources like corncobs and bagasse.[11][12] It is often positioned as a more sustainable alternative to tetrahydrofuran (THF). Key features of 2-MeTHF include its limited miscibility with water, which simplifies work-up procedures, and a higher boiling point than THF, allowing for a broader range of reaction temperatures.[11][13]

Head-to-Head Comparison: Physicochemical Properties

A solvent's physical and chemical properties are paramount in determining its suitability for a specific reaction. The following table provides a comparative overview of this compound and its green alternatives.

PropertyThis compoundCyrene™2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 1118-92-9[3]53716-82-8[9]96-47-9[11]
Molecular Formula C₁₀H₂₁NO[3]C₆H₈O₃[9]C₅H₁₀O[11]
Molecular Weight ( g/mol ) 171.28[3]128.13[9]86.13[11]
Boiling Point (°C) 233.6[3]227[14]80.2[11]
Melting Point (°C) -30[2]< -20[14]-136[11]
Density (g/mL) ~0.865[3]~1.25[6]~0.854[11]
Viscosity (cP at 25°C) Data not readily available14.5[9]0.46
Solubility in Water Sparingly soluble[2]Miscible[9]14 g/100 mL (limited)[13]
Source Petrochemical[4]Renewable (Cellulose)[6]Renewable (Corncobs, Bagasse)[12]

Performance in a Critical Transformation: Amide Bond Synthesis

The formation of an amide bond is one of the most frequently performed reactions in the pharmaceutical and chemical industries.[15] While direct experimental comparison between this compound and the selected green solvents is scarce in published literature, we can infer their relative performance by examining their efficacy as replacements for the structurally similar and widely used solvent, N,N-dimethylformamide (DMF).

Amide Synthesis in Cyrene™

Recent studies have demonstrated that Cyrene™ is a competent replacement for DMF in HATU-mediated amide coupling reactions. In a study synthesizing a series of 25 lead-like compounds and dipeptides, Cyrene™ provided yields ranging from 63-100%. Another protocol for the synthesis of amides from acid chlorides and primary amines in Cyrene™ reported up to a 55-fold increase in molar efficiency compared to standard procedures using DMF or dichloromethane, largely due to a simplified aqueous work-up that avoids column chromatography.[16]

Amide Synthesis in 2-MeTHF

2-MeTHF has also been explored as a greener alternative for amide bond formation. It has been shown to be a suitable solvent for palladium-catalyzed aminocarbonylation reactions.[17]

A Note on this compound in Amide Synthesis

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for amide bond formation using the discussed solvents.

General Protocol for HATU-Mediated Amide Coupling

This protocol is adaptable for use with this compound, Cyrene™, or other polar aprotic solvents.

Diagram of the HATU-Mediated Amide Coupling Workflow:

HATU_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up A Carboxylic Acid (1.0 eq) in Anhydrous Solvent B Add DIPEA (2.0 eq) A->B 1. C Add HATU (1.1 eq) B->C 2. D Pre-activation (Stir 5-15 min at RT) C->D 3. E Add Amine (1.0 eq) D->E 4. F Monitor Reaction (TLC/HPLC) E->F 5. G Quench Reaction F->G 6. H Extract with Organic Solvent G->H 7. I Purify Product H->I 8.

Caption: Workflow for HATU-Mediated Amide Coupling.

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (this compound, Cyrene™, or DMF).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).[20]

  • Add HATU (1.1 equivalents) to the mixture.[20]

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[20]

  • Add the amine (1.0 equivalent) to the reaction mixture.[20]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[20]

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Protocol for Amide Synthesis from Acid Chlorides in Cyrene™

This protocol highlights the simplified work-up possible with Cyrene™.

Diagram of Amide Synthesis from Acid Chlorides in Cyrene™:

Cyrene_Amide_Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation A Acid Chloride (1.0 eq) in Cyrene™ at 0 °C B Add Triethylamine (1.1 eq) A->B 1. C Add Primary Amine (1.0 eq) B->C 2. D Warm to RT over 1 h C->D 3. E Add Water D->E 4. F Stir until Product Precipitates E->F 5. G Filter and Wash with Water F->G 6. H Pure Amide G->H 7.

Caption: Amide Synthesis from Acid Chlorides in Cyrene™.

Methodology:

  • To a stirred solution of an acid chloride (1.0 equivalent) in Cyrene™ (1 M) at 0 °C, add triethylamine (1.1 equivalents).

  • Add a primary amine (1.0 equivalent).

  • Allow the resultant mixture to warm to room temperature over 1 hour.

  • Add water and stir the mixture until the product precipitates.

  • Filter the precipitate and wash with water to yield the pure amide.

Performance in Other Key Reactions

Beyond amide synthesis, the choice of solvent is critical in a multitude of other transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. While this compound's application in this reaction is not widely documented, polar aprotic solvents are common. Cyrene™ has been successfully employed as a solvent for Suzuki-Miyaura reactions, demonstrating its utility in palladium-catalyzed cross-couplings.[21]

Grignard Reactions

For Grignard reactions, ethereal solvents are standard. 2-MeTHF has shown superior performance to THF in many cases, offering higher yields and cleaner phase separations during work-up.[22] N,N-dialkylamides like this compound are generally not the solvents of choice for Grignard reactions due to potential reactivity with the Grignard reagent.

Conclusion and Future Outlook

The transition to a more sustainable chemical industry is not merely an option but a necessity. While this compound remains a viable solvent for many applications, the compelling advantages of bio-based alternatives like Cyrene™ and 2-MeTHF cannot be ignored.

  • Cyrene™ presents a strong case as a direct, greener substitute for this compound and other polar aprotic solvents, particularly in reactions like amide bond formation where its high polarity is beneficial and its miscibility with water can simplify purification.

  • 2-Methyltetrahydrofuran offers a robust, bio-based alternative for a different spectrum of reactions, excelling where ethereal solvents are required and providing tangible benefits in terms of reaction efficiency and work-up.

The data presented in this guide, while not always a direct head-to-head comparison, strongly suggests that high-performing, sustainable alternatives to this compound are readily available. It is incumbent upon us, as scientists and researchers, to champion the adoption of these greener solvents, thereby fostering a culture of scientific integrity that extends to the environmental impact of our work. Further research into the direct comparative performance of these solvents will be invaluable in accelerating this crucial transition.

References

A Comparative Guide to Analytical Method Validation for the Quantification of N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of chemical entities is paramount. N,N-Dimethyloctanamide (DMOA), a medium-chain fatty acid amide, finds applications as a solvent and a reagent in various chemical syntheses.[1] Its accurate measurement in raw materials, in-process samples, and final products is critical for ensuring product quality and consistency. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of DMOA: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to ensure that the method is fit for its intended purpose.[2] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental protocols, and comparative performance of these two methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

The Analyte: this compound

This compound (CAS: 1118-92-9) is a colorless to pale yellow liquid with a molecular formula of C10H21NO.[5][6] Its structure, featuring a polar amide group and a non-polar octyl chain, influences its chromatographic behavior.[1] While soluble in organic solvents, it has limited solubility in water.[1][5] These properties are key considerations in the development of analytical methods.

Principle of Analytical Techniques

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[7] In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas). A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, offering high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used to separate, identify, and quantify components in a mixture.[8] The separation is based on the analyte's differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like DMOA, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is a suitable approach.[8][9] Detection is often performed using a UV detector, as the amide bond in DMOA exhibits absorbance in the low UV region.[8]

Experimental Workflow and Protocols

The following sections detail the step-by-step methodologies for the validation of GC-FID and HPLC-UV methods for the quantification of this compound. These protocols are designed to be self-validating, incorporating the necessary parameters to meet regulatory expectations.[10][11][12]

Gas Chromatography with Flame Ionization Detection (GC-FID) Method
Experimental Rationale

The choice of a GC-FID method is predicated on the volatility and thermal stability of DMOA. A non-polar capillary column is selected to achieve separation based on boiling point, and the FID detector provides excellent sensitivity for hydrocarbon-containing molecules. The internal standard method is employed to enhance precision by correcting for variations in injection volume and instrument response.

GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation A Weigh DMOA Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into GC C->F D Prepare Internal Standard (ISTD) Solution E Prepare Sample Solution with ISTD D->E E->F G Separation in Capillary Column F->G H Detection by FID G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify DMOA in Sample J->K L Perform Validation Calculations K->L HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation A Weigh DMOA Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Separation in C18 Column E->F G Detection by UV Detector F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify DMOA in Sample I->J K Perform Validation Calculations J->K

References

A Comparative Guide to Chromatographic Techniques for the Analysis of N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chromatographic techniques for the analysis of N,N-Dimethyloctanamide, a polar aprotic solvent with increasing importance in chemical research and pharmaceutical development. While specific validated performance data for this compound is not extensively available in published literature, this document compiles and compares relevant methodologies based on the analysis of closely related long-chain fatty acid amides. The information presented herein is intended to guide researchers in selecting and developing appropriate analytical methods.

Introduction to Chromatographic Analysis of this compound

The accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing. The two primary chromatographic techniques suitable for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers a reliable and cost-effective method for routine quantification. For higher sensitivity and specificity, particularly in complex matrices, Mass Spectrometry (MS) detection is the preferred choice.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, provides a versatile alternative for the analysis of this compound. It is especially useful for non-volatile impurities or when the sample matrix is incompatible with GC analysis. UV detection is commonly employed, although more sensitive detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be utilized.

Comparative Performance Data

The following table summarizes typical performance characteristics for the chromatographic analysis of long-chain fatty acid amides, which are expected to be comparable to this compound. Note: This data is based on analogous compounds and should be validated for this compound in your specific application.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Typical Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS)C18 (e.g., ODS-3V, Zorbax Eclipse XDB-C18)
Mobile Phase/Carrier Gas Helium or NitrogenAcetonitrile/Water or Methanol/Water gradients
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis (200-220 nm), Diode Array Detector (DAD)
Typical Retention Time 5 - 20 minutes (method dependent)5 - 15 minutes (method dependent)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ng/mL to pg/mL (MS)µg/mL to ng/mL
Limit of Quantification (LOQ) ng/mL to pg/mL (MS)µg/mL to ng/mL
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%

Experimental Protocols

Detailed experimental protocols for both GC and HPLC are provided below. These should serve as a starting point for method development and will require optimization for your specific instrumentation and sample matrix.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol is a general guideline for the analysis of fatty acid amides and can be adapted for this compound.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Autosampler for automated injections.

Chromatographic Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol, ethyl acetate) to a known concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

  • Filter the sample through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a reversed-phase HPLC method suitable for the analysis of fatty acid amides.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (or a compatible solvent).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for GC and HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Extraction (if needed) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Dilution to working concentration Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow for this compound.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of this compound.

  • GC-FID is a reliable and cost-effective method for the routine analysis of relatively clean samples. For complex matrices or trace-level analysis, GC-MS provides superior sensitivity and selectivity.

  • Reversed-phase HPLC with UV detection is a versatile and widely accessible technique that is particularly advantageous for samples containing non-volatile components or when derivatization is not desirable.

The choice of the optimal technique will depend on the specific analytical requirements of the user. The provided protocols and performance data for analogous compounds offer a solid foundation for developing and validating a robust analytical method for this compound. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results for the intended application.

Performance comparison of N,N-Dimethyloctanamide in different pesticide formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison for Researchers and Formulation Scientists

In the competitive landscape of agrochemical formulation, the quest for solvents and adjuvants that enhance efficacy, improve stability, and ensure safety is paramount. N,N-Dimethyloctanamide, a versatile amide solvent, has emerged as a high-performance alternative to traditional aromatic solvents. This guide provides a comprehensive comparison of this compound's performance in various pesticide formulations, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation development.

Executive Summary

This compound distinguishes itself through its excellent solvency power for a wide range of active ingredients, its ability to act as a synergist to enhance insecticidal efficacy, and its contribution to the formation of stable emulsions. These attributes position it as a valuable component in modern, high-performance pesticide formulations. This guide will delve into the quantitative performance of this compound in comparison to other commonly used solvents and adjuvants, providing a clear, data-driven overview of its benefits.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental physical and chemical properties dictate its suitability for a given formulation. This compound possesses a favorable profile compared to many conventional solvents.

PropertyThis compoundAromatic Solvents (e.g., Xylene)
Appearance Colorless transparent liquid[1]Colorless liquid
Molecular Formula C10H21NO[1]C8H10
Molecular Weight 171.28 g/mol [1][2]106.16 g/mol
Boiling Point 233.6 °C at 760 mmHg[1]~138 °C
Flash Point 87.7 °C[1]~27-32 °C
Density 0.865 g/cm³[1]~0.86 g/cm³
Solubility in Water Limited, due to long hydrophobic tail[3]Insoluble
Purity ≥ 99%[1]Varies by grade

Performance in Pesticide Formulations: A Data-Driven Comparison

The true measure of a solvent's utility lies in its performance within a formulation. This section presents a comparative analysis of this compound in key performance areas.

Solvency Power

This compound's amide structure provides a balance of polar and non-polar characteristics, enabling it to effectively dissolve a wide array of active ingredients.[3] It is particularly effective in solubilizing challenging active ingredients, including certain fungicides and insecticides.[4][5]

Emulsion Stability in Emulsifiable Concentrate (EC) Formulations

The stability of an emulsion is critical for the effective application of emulsifiable concentrate (EC) formulations. This compound contributes to the formation of stable emulsions, ensuring that the active ingredient is delivered uniformly.[1]

Illustrative Comparison of Emulsion Stability:

Formulation ComponentThis compound-based ECAromatic Solvent-based EC
Emulsion Stability Forms stable milky emulsions in water.[6]Stability can be variable and may require specific emulsifier packages.
Blooming on Dilution Good blooming characteristics.Dependent on the emulsifier system.
Long-term Stability Exhibits good stability under heat and hydrolysis.[1]Can be susceptible to degradation depending on the active ingredient and storage conditions.
Synergistic Effect on Insecticide Efficacy

Beyond its role as a solvent, this compound can act as a synergist, enhancing the potency of insecticides.[1] This synergistic action can lead to improved pest control and potentially allow for lower application rates of the active ingredient. While specific quantitative data on the synergistic effect of this compound with insecticides like deltamethrin against pests such as Spodoptera litura is not publicly available, its recognized role as a pesticide synergist is a significant advantage.[1]

Experimental Protocols

To ensure accurate and reproducible results when evaluating the performance of this compound in pesticide formulations, standardized experimental protocols are essential. The following methodologies are based on internationally recognized guidelines from the Collaborative International Pesticides Analytical Council (CIPAC) and the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Determination of Physicochemical Properties

A range of CIPAC methods are available for determining the physical and chemical properties of pesticide formulations.[8]

  • Density: CIPAC MT 3.2 (pycnometer method)

  • Flash Point: CIPAC MT 12 (e.g., Pensky-Martens closed cup)

  • pH: CIPAC MT 75.3 (for aqueous dilutions)[8]

  • Water Solubility: CIPAC MT 157[8]

Evaluation of Emulsion Stability

The stability of emulsions formed from EC formulations is a critical performance parameter.

  • Emulsion Characteristics of Emulsifiable Concentrates: CIPAC MT 36

    • This method involves diluting the EC formulation with standard hard water in a graduated cylinder and observing the amount of cream or oil separation at specified time intervals.

  • Accelerated Storage Test: CIPAC MT 46

    • This test assesses the stability of the formulation after storage at elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.

Assessment of Insecticidal Efficacy

The OECD provides a comprehensive set of guidelines for testing the efficacy of pesticides.

  • Laboratory Bioassays: These tests are conducted under controlled conditions to determine the intrinsic toxicity of a formulation to a target pest. Key parameters include:

    • LC50 (Lethal Concentration, 50%): The concentration of the pesticide that is lethal to 50% of the test population.

    • LD50 (Lethal Dose, 50%): The dose of the pesticide that is lethal to 50% of the test population.

  • Field Trials: These studies are conducted under real-world conditions to evaluate the performance of the formulation in a specific cropping system. Efficacy is typically assessed by measuring the reduction in pest population or crop damage compared to an untreated control.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the relationships between different performance aspects, the following diagrams have been created using Graphviz.

Experimental_Workflow_for_EC_Formulation_Evaluation cluster_formulation Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Active Ingredient B This compound A->B C Alternative Solvent A->C E Physicochemical Properties (CIPAC Methods) B->E F Emulsion Stability (CIPAC MT 36) B->F G Efficacy Bioassay (OECD Guidelines) B->G C->E C->F C->G D Emulsifiers D->B D->C H Quantitative Data Tables E->H F->H G->H I Performance Comparison H->I

Workflow for Evaluating and Comparing EC Formulations.

Logical_Relationship_Performance_Comparison Solvent Solvent Choice (this compound vs. Alternatives) Solvency Solvency of Active Ingredient Solvent->Solvency Stability Formulation Stability (Physical & Chemical) Solvent->Stability Solvency->Stability Efficacy Biological Efficacy (Pest Control) Solvency->Efficacy Stability->Efficacy Overall Overall Formulation Performance Efficacy->Overall

Key Factors in Pesticide Formulation Performance.

References

N,N-Dimethyloctanamide: A Cost-Effectiveness and Performance Analysis for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, the pursuit of efficiency, cost-effectiveness, and sustainability is paramount for researchers, scientists, and drug development professionals. N,N-Dimethyloctanamide, a polar aprotic solvent, has emerged as a versatile medium for a range of organic transformations. This guide provides a comprehensive economic and performance comparison of this compound against traditional and greener alternatives, supported by experimental data and detailed methodologies to inform solvent selection in a laboratory and industrial setting.

Physicochemical Properties: A Comparative Overview

The selection of a solvent is fundamentally guided by its physical and chemical properties. This compound possesses a higher boiling point and lower vapor pressure compared to common amide solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which can be advantageous in terms of reduced solvent loss and improved safety. Its molecular structure, featuring a longer alkyl chain, imparts a more lipophilic character compared to its shorter-chain analogues.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 1118-92-9[2]68-12-2[3]872-50-496-47-9
Molecular Formula C₁₀H₂₁NO[2]C₃H₇NOC₅H₉NOC₅H₁₀O
Molecular Weight ( g/mol ) 171.28[2]73.0999.1386.13
Boiling Point (°C) 233.6[4]15320280
Melting Point (°C) -30[5]-61-24-136
Density (g/cm³ at 20°C) 0.865[4]0.9441.0280.86
Flash Point (°C) 87.7[4]5891-11
Vapor Pressure (mmHg at 25°C) 0.1[6]3.70.3143

Economic Analysis and Cost-Effectiveness

The economic viability of a solvent extends beyond its purchase price to include costs associated with its use, recovery, and disposal. While this compound can be more expensive on a per-kilogram basis than some conventional solvents, its overall cost-effectiveness can be favorable, particularly in large-scale operations.[1]

Table 2: Economic and Cost-Effectiveness Comparison

ParameterThis compoundN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Indicative Bulk Price (USD/kg) $2.00 - $5.00[7]~$2.00 - $4.00~$3.00 - $5.00
Boiling Point (°C) 233.6[4]153202
Recovery Method Fractional Distillation[8]Fractional Distillation[9]Fractional Distillation
Considerations for Cost-Effectiveness Higher boiling point may lead to higher energy costs for distillation but lower evaporative losses. Potential for reduced usage in some applications.[1]Lower boiling point may reduce energy costs for recovery but can lead to higher evaporative losses. Significant health and safety concerns can increase handling and compliance costs.Higher boiling point and viscosity can impact energy costs for recovery. Subject to regulatory scrutiny.

The higher boiling point of this compound, while potentially increasing energy costs during distillation-based recovery, also leads to lower volatile organic compound (VOC) emissions and reduced solvent loss during reactions, which can offer cost savings and environmental benefits.[10] The cost-effectiveness is also influenced by its performance; if smaller quantities are required or if it leads to higher reaction yields, the overall process cost may be lower.

Performance in Key Applications

The utility of a solvent is best demonstrated through its performance in specific chemical reactions. Amide solvents are frequently employed in peptide synthesis and cross-coupling reactions.

Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the solvent must effectively swell the resin and dissolve amino acids and coupling reagents.[11] While DMF has been the traditional solvent of choice, its classification as a substance of very high concern (SVHC) has driven the search for alternatives.[12] Greener solvents like 2-MeTHF and binary solvent mixtures are being explored.[12][13] this compound, with its strong solubilizing power for organic compounds, presents a viable, albeit less studied, alternative.[1] Its lower volatility compared to DMF is an advantage in automated synthesis platforms.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug development. The solvent plays a critical role in solubilizing reagents and stabilizing the palladium catalyst. While DMF is commonly used, its role is not always passive and can influence reaction selectivity.[14][15] Greener solvents such as i-PrOAc, MTBE, and CPME have been successfully evaluated for this reaction.[16] this compound's properties as a polar aprotic solvent make it a suitable candidate for facilitating such cross-coupling reactions, particularly where higher reaction temperatures are beneficial.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of solvent performance.

Protocol 1: General Procedure for Evaluating Solvent Performance in Amide Bond Formation

This protocol provides a framework for comparing this compound with other solvents in a standard solution-phase amide coupling reaction.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.2 equiv)

  • Base (e.g., DIPEA, 2.5 equiv)

  • Anhydrous solvent to be tested (e.g., this compound, DMF, 2-MeTHF)

  • Internal standard for analytical monitoring (e.g., dodecane)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and the chosen anhydrous solvent (to achieve a concentration of ~0.1 M).

  • Add the amine (1.1 equiv) and the base (2.5 equiv) to the solution.

  • If using an internal standard for kinetic analysis, add it at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC-MS) to determine the conversion to the amide product.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine).

  • Purify the crude product by flash column chromatography.

  • Determine the isolated yield and purity of the final amide product.

Comparison Metrics:

  • Reaction conversion over time.

  • Isolated yield of the pure product.

  • Purity profile of the crude and purified product (identifying any solvent-related byproducts).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Dissolve Carboxylic Acid & Amine in Solvent cool Cool to 0°C reagents->cool add_coupling Add Coupling Agent cool->add_coupling stir Stir at RT add_coupling->stir monitor Monitor Progress (HPLC/GC) stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract & Wash quench->extract purify Purify (Chromatography) extract->purify analyze Yield & Purity Analysis purify->analyze

Experimental workflow for amide bond formation.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol allows for the comparison of different solvents in a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent to be tested (e.g., this compound, DMF/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.5 mol%), and base (2.0 mmol).

  • Add the solvent to be tested (e.g., 3 mL of this compound or a DMF/water mixture).

  • Stir the mixture at room temperature or an elevated temperature as required for a specified duration.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and determine the isolated yield.

Suzuki_Workflow start Start mix_reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Base, and Solvent start->mix_reagents reaction Stir at Defined Temperature mix_reagents->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Completion purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for Suzuki-Miyaura cross-coupling.

Green Chemistry and Sustainability

The principles of green chemistry encourage the use of safer solvents and the design of energy-efficient processes. A key metric for evaluating the "greenness" of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[7]

PMI = (Total Mass in Process) / (Mass of Product)

A lower PMI indicates a more efficient and less wasteful process.[18] The choice of solvent significantly impacts the PMI, as solvents often constitute the largest mass component in a chemical reaction.[18] The higher boiling point of this compound may allow for more efficient recycling via distillation, potentially lowering the overall PMI compared to more volatile solvents that are lost to the atmosphere. However, this must be balanced against the higher energy input required for distillation. A full Life Cycle Assessment (LCA) would be necessary to comprehensively compare the environmental impact of this compound with other solvents, considering factors from production to disposal or recycling.[19]

Limitations and Safety Considerations

Despite its advantages, this compound has limitations. Its solvency power for highly polar inorganic salts is limited.[20] It can also be incompatible with certain plastics and elastomers, causing them to swell or dissolve.[20] From a safety perspective, this compound is classified as causing skin and serious eye irritation.[21] Appropriate personal protective equipment (PPE) should always be used when handling this chemical. It is also important to note that it is not readily biodegradable and can persist in the environment.[20]

Conclusion

This compound presents itself as a viable polar aprotic solvent with a distinct property profile compared to traditional solvents like DMF and NMP. Its high boiling point, low volatility, and strong solvency for organic compounds make it a candidate for various applications in research and drug development. While its initial purchase price may be higher than some alternatives, a comprehensive cost-effectiveness analysis must consider factors such as reduced solvent loss, potential for high-efficiency recycling, and improved safety profile.

The decision to adopt this compound should be based on empirical data for the specific application. Researchers are encouraged to use the provided protocols to evaluate its performance against current solvent systems in terms of reaction efficiency, product purity, and overall process sustainability. As the chemical industry continues to move towards greener and safer practices, a thorough evaluation of promising alternatives like this compound is a critical step forward.

References

A Comparative Guide to N,N-Dimethyloctanamide and N,N-Dimethylformamide (DMF) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and the overall sustainability of a process. For decades, N,N-dimethylformamide (DMF) has been a ubiquitous polar aprotic solvent, valued for its broad solvency. However, growing concerns over its reproductive toxicity and environmental impact have spurred the search for safer, more benign alternatives. This guide provides a detailed, data-driven comparison of N,N-Dimethyloctanamide and the incumbent DMF, offering insights into their physical properties, performance in synthesis, safety profiles, and environmental footprints.

At a Glance: Key Property Comparison

A summary of the key physical and safety properties of this compound and DMF is presented below, highlighting the fundamental differences between these two amide solvents.

PropertyThis compoundN,N-Dimethylformamide (DMF)
Molecular Formula C₁₀H₂₁NO[1]C₃H₇NO[2]
Molecular Weight 171.28 g/mol [1][2]73.09 g/mol [2]
Appearance Colorless to pale yellow liquid[2]Colorless liquid with a faint fishy odor[2]
Boiling Point 233.6 °C at 760 mmHg[2]153 °C[2]
Density 0.865 g/cm³[2]0.944 g/mL[2]
Flash Point 87.7 °C[2]58 °C[2]
Solubility in Water InsolubleMiscible
Primary Hazards Skin and eye irritation[1][3]Reproductive toxicity, liver damage, flammable[4]

Performance in Synthesis: Emerging Potential and Established Utility

While DMF has a long-established and well-documented role in a vast array of organic reactions, this compound is an emerging alternative with distinct properties that may offer advantages in specific applications.

N,N-Dimethylformamide (DMF): The Versatile Workhorse

DMF's high dielectric constant and polar aprotic nature make it an excellent solvent for a wide range of transformations, including:

  • Nucleophilic Substitution Reactions: Its ability to solvate cations effectively while leaving anions relatively free enhances the rates of Sₙ2 reactions.

  • Cross-Coupling Reactions: DMF is a common solvent for palladium-catalyzed reactions such as Suzuki and Heck couplings.[5]

  • Peptide Synthesis: It is a standard solvent in solid-phase peptide synthesis (SPPS) due to its ability to swell the resin and dissolve protected amino acids.[4] However, its use in this area is under increasing scrutiny due to its toxicity, and greener alternatives are being actively sought.[4]

  • Formylation Reactions: DMF can act as a reagent in Vilsmeier-Haack reactions to introduce a formyl group onto a substrate.

This compound: A Niche Player with Green Potential

Direct, head-to-head comparative studies of this compound and DMF across a broad spectrum of reactions are not widely available in the published literature. However, existing research and its physicochemical properties suggest its utility in specific contexts:

  • "Catalytic" Cosolvent in Flow Chemistry: A notable application of this compound is as a "catalytic" cosolvent in a three-step flow synthesis of the drug imatinib. Its use obviated the need for solvent switches between steps, streamlining the process. This suggests its potential in continuous manufacturing and multi-step syntheses where solvent compatibility is crucial.

  • Agrochemical Formulations: this compound is utilized as a solvent and synergist in pesticide formulations, where it aids in dissolving active ingredients and enhancing their efficacy.[2]

  • Potential as a Greener Alternative: With a higher boiling point and lower vapor pressure compared to DMF, this compound may offer benefits in terms of reduced volatile organic compound (VOC) emissions. Its lower acute toxicity profile also presents a significant advantage.

Due to the lack of direct comparative experimental data, a quantitative side-by-side performance analysis in common reactions like Suzuki or Heck couplings is not possible at this time. Researchers are encouraged to evaluate this compound on a case-by-case basis for their specific applications, particularly where the toxicity of DMF is a concern or where its unique solvency properties might be advantageous.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of octanoyl chloride with dimethylamine.

  • Procedure: To a solution of octanoyl chloride in an appropriate solvent (e.g., dichloromethane), dimethylamine (typically as a solution in a suitable solvent like THF or water) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature until completion. An aqueous workup is performed to remove any water-soluble byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound. Purification can be achieved through distillation or chromatography if necessary.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Octanoyl_Chloride Octanoyl Chloride Reaction_Vessel Reaction in Solvent (e.g., DCM) Octanoyl_Chloride->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Aqueous_Workup Aqueous Workup Reaction_Vessel->Aqueous_Workup Reaction Mixture Drying Drying Aqueous_Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Product This compound Purification->Product

Safety and Environmental Profile

The safety and environmental profiles of this compound and DMF are markedly different, with DMF posing more significant long-term health risks.

This compound

  • Hazards: Primarily classified as a skin and eye irritant.[1][3]

  • Toxicity: Generally considered to have low acute toxicity.

  • Environmental Impact: While specific data is limited, its lower volatility suggests a reduced potential for air pollution compared to DMF. As with many organic solvents, proper disposal is necessary to prevent environmental contamination.

N,N-Dimethylformamide (DMF)

  • Hazards: Flammable liquid and vapor.[4] Causes serious eye irritation.

  • Toxicity: Classified as a reproductive toxin and is suspected of causing cancer.[4] It is also a known liver toxin.[4]

  • Environmental Impact: DMF is mobile in soil and can contaminate groundwater. Due to its toxicity, its release into the environment is a significant concern, and it is subject to stringent regulations in many regions.

SafetyComparison cluster_DMOA This compound cluster_DMF N,N-Dimethylformamide (DMF) DMOA_Hazards Primary Hazards: - Skin Irritation - Eye Irritation DMOA_Toxicity Toxicity: - Low Acute Toxicity DMOA_Env Environmental: - Lower Volatility DMF_Hazards Primary Hazards: - Flammable - Eye Irritation DMF_Toxicity Toxicity: - Reproductive Toxin - Suspected Carcinogen - Liver Toxin DMF_Env Environmental: - Groundwater Contaminant - Regulated Pollutant

Conclusion

N,N-Dimethylformamide remains a versatile and widely used solvent in chemical synthesis due to its exceptional solvency. However, its significant health and environmental risks are driving the adoption of safer alternatives. This compound presents itself as a viable option in certain applications, with a more favorable safety profile and properties that are advantageous in modern synthetic methodologies like flow chemistry.

While a comprehensive, direct comparison of performance across a wide range of reactions is still needed, the available data suggests that this compound is a promising candidate for researchers and drug development professionals seeking to reduce their reliance on hazardous solvents. Its lower toxicity and potential for reduced environmental impact make it a compelling choice for process optimization and green chemistry initiatives. As the demand for sustainable chemical processes grows, the exploration and adoption of solvents like this compound will be crucial in shaping a safer and more environmentally responsible future for the chemical industry.

References

The Viability of N,N-Dimethyloctanamide as an Internal Standard in Analytical Methodologies: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of accuracy and precision in analytical quantification is a cornerstone of scientific research and drug development. The use of an internal standard (IS) is a widely adopted strategy to mitigate variability inherent in analytical procedures. This guide provides a comprehensive evaluation of the feasibility of using N,N-Dimethyloctanamide as an internal standard in chromatographic methods. By objectively comparing its intrinsic properties with those of established alternatives and presenting detailed experimental considerations, this document serves as a resource for researchers contemplating its application.

The Ideal Internal Standard: A Benchmark for Performance

An ideal internal standard should possess a suite of characteristics that ensure its reliability in correcting for variations in sample preparation, injection volume, and instrument response. The fundamental principle is that the internal standard should behave similarly to the analyte of interest throughout the entire analytical process. Key attributes include:

  • Structural Similarity: The IS should be structurally analogous to the analyte to ensure similar extraction efficiency and chromatographic behavior.

  • Chemical Inertness: It must not react with the analyte, sample matrix, or mobile/stationary phase.

  • Co-elution (or close elution) with Analyte: For optimal correction, the IS should elute in close proximity to the analyte without co-eluting with other sample components.

  • Absence in the Original Sample: The internal standard should not be endogenously present in the sample matrix.

  • High Purity and Stability: The IS must be of high purity and stable in the solvent used and under the analytical conditions.

  • Distinct Mass Spectrometric Signature: In mass spectrometry-based methods, the IS should have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.

This compound: A Profile

This compound is a tertiary amide with a C8 alkyl chain. Its physicochemical properties suggest its potential as an internal standard for the analysis of a range of medium-polarity organic molecules, particularly other amides, fatty acids, and related compounds.

PropertyValueSource
Molecular Formula C10H21NO[1][2]
Molecular Weight 171.28 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point >200 °C at standard pressure[1]
Solubility Soluble in organic solvents, sparingly soluble in water[1][2]
Polarity Medium polarity, with both hydrophobic and polar characteristics[1]

Comparative Analysis: this compound vs. Alternatives

Internal Standard TypeKey AdvantagesKey DisadvantagesSuitability for this compound as an Alternative
Deuterated Analogs Considered the "gold standard" due to identical chemical and physical properties as the analyte, leading to the most accurate correction.[1][3]High cost and limited commercial availability for all analytes.This compound could be a cost-effective alternative when a deuterated analog of the target analyte is unavailable, especially for analytes with similar polarity and functional groups.
Shorter-Chain Amides (e.g., N,N-Dimethylacetamide, N,N-Dimethylformamide) Readily available, well-characterized, and have been used as internal standards.[1][4]Higher volatility and polarity compared to this compound, which may not be ideal for tracking less polar, higher molecular weight analytes.This compound offers a less volatile and more lipophilic option, making it potentially more suitable for analytes with longer alkyl chains.
Other Structurally Similar Compounds (e.g., other fatty acid amides) Can provide good tracking of the analyte's behavior during sample preparation and analysis.May not perfectly mimic the analyte's behavior, potentially leading to less accurate correction than deuterated standards. May be present in the sample matrix.This compound fits within this category and would be a suitable candidate for the analysis of other C6-C12 fatty acid amides or related structures.

Experimental Protocols: A Practical Framework

The following provides a generalized experimental protocol for the use of this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) method. This protocol should be optimized for the specific analyte and matrix.

Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix extracts and adding a constant amount of the working internal standard solution to each.

Sample Preparation
  • To 1 mL of the sample (e.g., plasma, urine, environmental extract), add a precise volume (e.g., 50 µL) of the working internal standard solution (10 µg/mL).

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction with ethyl acetate, solid-phase extraction).

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

GC-MS Conditions (Hypothetical)
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Data Analysis
  • Identify the characteristic ions for the analyte and this compound.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the unknown samples using the calibration curve.

Visualizing the Workflow and Logic

To better understand the application and selection of an internal standard, the following diagrams illustrate the key processes.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Sample SpikedSample Spike Sample with IS Sample->SpikedSample BlankMatrix Blank Matrix Calibrators Prepare Calibrators BlankMatrix->Calibrators AnalyteStd Analyte Standard AnalyteStd->Calibrators IS_Stock Internal Standard Stock IS_Stock->SpikedSample IS_Stock->Calibrators Extraction Sample Extraction SpikedSample->Extraction Analysis Chromatographic Analysis (GC/LC-MS) Calibrators->Analysis Extraction->Analysis PeakIntegration Peak Area Integration Analysis->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve for Calibrators Quantification Quantify Analyte in Sample RatioCalculation->Quantification for Samples CalibrationCurve->Quantification

Workflow for using an internal standard.

IST_Selection_Logic Start Start: Need for Internal Standard DeuteratedAvailable Is a deuterated analog of the analyte available? Start->DeuteratedAvailable UseDeuterated Use Deuterated Standard DeuteratedAvailable->UseDeuterated Yes ConsiderAlternatives Consider Alternative Standards DeuteratedAvailable->ConsiderAlternatives No CostEffective Is it cost-effective? UseDeuterated->CostEffective CostEffective->ConsiderAlternatives No FinalSelection Final Internal Standard Selection CostEffective->FinalSelection Yes StructuralSimilarity Identify structurally similar compounds (e.g., this compound) ConsiderAlternatives->StructuralSimilarity CheckProperties Evaluate key properties: - Not in sample - Stable - Chromatographically resolved StructuralSimilarity->CheckProperties ValidateMethod Validate Method Performance: - Accuracy - Precision - Linearity CheckProperties->ValidateMethod ValidateMethod->FinalSelection

Logic for selecting an internal standard.

Conclusion

Based on its physicochemical properties, this compound presents itself as a theoretically viable candidate for an internal standard, particularly for the analysis of medium-polarity compounds with similar functional groups and chain lengths. Its lower volatility and increased lipophilicity compared to shorter-chain amides like N,N-dimethylacetamide offer potential advantages for specific applications. However, the absence of direct comparative studies necessitates a thorough method validation to confirm its suitability for a given analyte and matrix. Researchers are encouraged to evaluate its performance in terms of recovery, matrix effects, and the overall accuracy and precision of the analytical method. When a deuterated analog is not feasible, this compound warrants consideration as a cost-effective and chemically appropriate alternative.

References

A Comparative Guide to the Purity Assessment of N,N-Dimethyloctanamide Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of reagents and synthesized molecules is paramount. N,N-Dimethyloctanamide, a polar aprotic solvent with a high boiling point and enhanced lipophilicity, finds application in various organic transformations.[1] This guide provides a comparative analysis of key spectroscopic methods for assessing the purity of this compound, offering detailed experimental protocols, data interpretation, and a comparison with alternative techniques.

Spectroscopic Methods for Purity Determination

Spectroscopy is a powerful analytical tool for determining the purity of a substance by examining its interaction with electromagnetic radiation.[2] Any deviation from the spectrum of a pure reference standard can indicate the presence of impurities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of organic compounds and for quantitative analysis.[1][3] It provides detailed information about the carbon-hydrogen framework of this compound.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a 300, 500, or 600 MHz NMR spectrometer at 298 K.[4]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation: The ¹H NMR spectrum of this compound shows distinct signals for the two N-methyl groups due to restricted rotation around the amide C-N bond.[1] The purity is determined by comparing the integration of the analyte's signals to the total area of all signals in the spectrum.[1] The ¹³C NMR spectrum provides complementary information on the carbon skeleton.[1]

Workflow for NMR Analysis

Workflow for NMR Purity Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent acquire_H1 Acquire ¹H NMR Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum dissolve->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for NMR Purity Assessment of this compound.

¹H NMR Data for this compound in CDCl₃
Assignment Chemical Shift (δ) ppm Multiplicity Integration
CH₃ (terminal)~0.88Triplet3H
(CH₂)₅~1.28Multiplet10H
α-CH₂~2.25Triplet2H
N-CH₃ (syn)~2.92Singlet3H
N-CH₃ (anti)~2.96Singlet3H
¹³C NMR Data for this compound in CDCl₃
Assignment Chemical Shift (δ) ppm
CH₃ (terminal)~14.1
(CH₂)₅~22.6, 25.0, 29.2, 29.4, 31.8
α-CH₂~33.5
N-CH₃ (syn)~35.0
N-CH₃ (anti)~37.5
C=O~173.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.[5] For purity assessment, the IR spectrum of a sample is compared to that of a pure reference standard.[1] The absence of unexpected peaks confirms the sample's purity.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the acquired spectrum with a reference spectrum of pure this compound.

Data Interpretation: Key vibrational bands for this compound include the C=O stretch (amide I band) around 1640 cm⁻¹ and C-H stretching vibrations around 2850-2960 cm⁻¹. The absence of a broad O-H stretching band (around 3300 cm⁻¹) would indicate the absence of octanoic acid impurity.

Workflow for IR Analysis

Workflow for IR Purity Assessment background Perform Background Scan sample Apply Sample to ATR Crystal background->sample acquire Acquire IR Spectrum sample->acquire compare Compare with Reference Spectrum acquire->compare assess Assess Purity compare->assess

Caption: Workflow for IR Purity Assessment of this compound.

Key IR Absorptions for this compound
Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H stretch (alkane)2850 - 2960
C=O stretch (amide I)~1640
C-N stretch (amide III)~1400
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile impurities.[1][3]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC Method:

    • Injector: Split/splitless injector at ~250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify peaks by their retention times and mass spectra. Purity is calculated based on the relative peak areas.

Data Interpretation: The purity of the sample is determined by comparing the peak area of this compound to the total area of all detected peaks.[1] Mass spectra of impurity peaks can be compared to libraries (e.g., NIST) for identification.[1] A common impurity is N,N-dimethyldecanamide.[1]

Workflow for GC-MS Analysis

Workflow for GC-MS Purity Assessment prep Prepare Dilute Sample inject Inject Sample into GC prep->inject separate Separate Components in GC Column inject->separate ionize Ionize Eluted Components separate->ionize detect Detect Ions by Mass (MS) ionize->detect analyze Analyze Chromatogram and Mass Spectra detect->analyze

Caption: Workflow for GC-MS Purity Assessment of this compound.

GC-MS Data for this compound and Potential Impurities
Compound Retention Time (min) Molecular Ion (m/z) Key Fragments (m/z)
Octanoic AcidVaries14460, 73, 129
This compound Varies 171 58, 72, 86, 100
N,N-DimethyldecanamideVaries (higher than analyte)19958, 72, 86, 128

Comparison with Alternative Methods

While spectroscopic methods are powerful, other techniques can also be employed for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is particularly useful for non-volatile impurities.[3] A reverse-phase HPLC method can be used to analyze this compound.[6]

  • Titration: Acid-base titration can be a simple and cost-effective method to determine the purity of an amide sample after synthesis, for instance, by detecting acidic or basic impurities.[7]

Comparative Summary of Purity Assessment Methods

Method Principle Quantification Impurity Identification Advantages Limitations
¹H NMR Nuclear spin in a magnetic fieldExcellent (qNMR)Good (structural information)Provides structural confirmation, highly quantitative.Lower sensitivity than MS, requires deuterated solvents.
IR (FTIR) Molecular vibrationsSemi-quantitativeLimited (functional groups)Fast, non-destructive, easy to use.Not suitable for complex mixtures, low sensitivity.
GC-MS Chromatographic separation and mass analysisExcellentExcellent (mass spectra library)High sensitivity and selectivity, excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC Chromatographic separation in liquid phaseExcellentGood (with MS detector)High resolution, suitable for non-volatile compounds.Can be more time-consuming than GC or IR.

Conclusion

The choice of method for purity assessment of this compound depends on the specific requirements of the analysis.

  • NMR spectroscopy is the gold standard for providing both structural confirmation and accurate quantification.

  • GC-MS is the preferred method for identifying and quantifying trace volatile impurities with high sensitivity.

  • IR spectroscopy serves as a rapid, qualitative check for the presence of major impurities with distinct functional groups.

For comprehensive quality control, a multi-faceted approach, often combining NMR for quantification and GC-MS for impurity profiling, is recommended to ensure the high purity of this compound for research and development applications.

References

Determining the limit of detection (LOD) and limit of quantification (LOQ) for N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative LOD and LOQ Values

The following table summarizes the reported LOD and LOQ values for compounds structurally related to N,N-Dimethyloctanamide, analyzed by various chromatographic techniques. These values can serve as a reference point for estimating the expected performance of similar methods for this compound.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
N,N-dimethylformamide (DMF)RP-HPLC-DAD[1]1.1–2.8 mg kg⁻¹Not Reported
N,N-dimethylacetamide (DMAc)RP-HPLC-DAD[1]1.1–2.8 mg kg⁻¹Not Reported
N-methyl-2-pyrrolidone (NMP)RP-HPLC-DAD[1]1.1–2.8 mg kg⁻¹Not Reported
N,N-dimethylacetamide (DMAc) & N-monomethylacetamideLC-MS/MS[2][3]Not Reported1 µg/L[2][3]
N,N-dimethylformamide (DMF)GC[4]3 ppmNot Reported

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized experimental protocols for the determination of LOD and LOQ of N,N-dimethylamides using common analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of non-volatile or thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of this compound. For related compounds like DMF, a wavelength of 225 nm has been used.[5]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • LOD and LOQ Determination:

    • Signal-to-Noise Ratio Method: The LOD is commonly defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1, while the LOQ is defined by an S/N ratio of 10:1.[6]

    • Calibration Curve Method: A calibration curve is constructed using a series of standards of known concentrations. The LOD and LOQ can then be calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[7]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile compounds like N,N-dimethylamides.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a suitable stationary phase, such as a DB-WAX column, is often employed.[8]

  • Carrier Gas: Typically helium or nitrogen.

  • Oven Temperature Program: The temperature program is optimized to achieve good separation of the analyte from other components in the sample matrix. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C).[8]

  • Injector and Detector Temperatures: These are typically set higher than the final oven temperature to ensure efficient vaporization of the sample and prevent condensation. For example, an injector temperature of 200°C and a detector temperature of 250°C have been used for DMF analysis.[8]

  • Sample Preparation: Samples can be directly injected if they are in a volatile solvent. For solid or liquid samples, headspace analysis or solvent extraction may be necessary.

  • LOD and LOQ Determination: The same principles as for HPLC-UV (Signal-to-Noise Ratio and Calibration Curve methods) are applied to the data obtained from the GC-FID.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 or similar reversed-phase column is commonly used.[2][3]

  • Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.[2][3]

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules.

  • Mass Spectrometry Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: May involve protein precipitation (for biological matrices), solid-phase extraction (SPE), or simple dilution.

  • LOD and LOQ Determination: The LOQ is typically determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., within 20% of the nominal concentration with a relative standard deviation of less than 20%). The LOD is often estimated as one-third of the LOQ.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of calibration standards analyze_standards Analyze standards to generate calibration curve prep_standards->analyze_standards prep_blanks Prepare blank samples (matrix without analyte) analyze_blanks Analyze blank samples to determine baseline noise/response prep_blanks->analyze_blanks calc_cal Calibration Curve Method analyze_standards->calc_cal calc_sn Signal-to-Noise Ratio Method analyze_blanks->calc_sn lod_sn LOD = 3 x S/N calc_sn->lod_sn loq_sn LOQ = 10 x S/N calc_sn->loq_sn lod_cal LOD = 3.3 * (SD/Slope) calc_cal->lod_cal loq_cal LOQ = 10 * (SD/Slope) calc_cal->loq_cal verify_lod Spike samples at the calculated LOD and confirm detection lod_sn->verify_lod verify_loq Spike samples at the calculated LOQ and confirm precision and accuracy loq_sn->verify_loq lod_cal->verify_lod loq_cal->verify_loq

Caption: Workflow for LOD and LOQ Determination.

References

Safety Operating Guide

Safe Disposal of N,N-Dimethyloctanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N,N-Dimethyloctanamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). The chemical is known to cause skin and eye irritation.[1][2][3]

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]

  • Lab Coat: A standard lab coat is required to prevent skin contact.[1]

  • Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors, which may cause respiratory irritation.[1][2][4]

Waste Characterization and Segregation

Proper disposal begins with correctly identifying the waste stream. As the generator, you are responsible for determining if the chemical waste is hazardous under local, state, and federal regulations.[5][6]

  • Hazardous Characteristics: this compound is not readily biodegradable and can persist in the environment, posing a threat to soil and water.[1] It is also considered harmful to aquatic life with long-lasting effects.[7]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][8] This framework manages hazardous waste from "cradle-to-grave."[5][9]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong acids and bases.[1]

On-site Storage and Labeling

Pending collection by a licensed disposal service, store this compound waste safely and securely.

  • Container: Use a suitable, tightly closed, and properly sealed container that is compatible with the chemical. Be aware that this compound can dissolve or swell certain plastics and elastomers.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any other information required by your institution.

  • Storage Area: Store the sealed container in a designated, well-ventilated, and cool, dry secondary containment area away from incompatible materials.

Disposal Procedure

The recommended and required method for disposing of this compound is through a licensed professional waste disposal company.

  • Contact Professionals: Arrange for pickup with a licensed hazardous waste disposal service.[4] Your institution's EHS department will have approved vendors and procedures.

  • Incineration: The typical disposal method for this type of chemical is high-temperature incineration in a specialized facility equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: Dispose of any materials used for cleanup (e.g., absorbent pads, contaminated PPE) and empty containers as hazardous waste, following the same procedure as the chemical itself.[4]

Crucially, DO NOT dispose of this compound down the drain or in regular trash. [2][4] This is to prevent environmental contamination and potential damage to plumbing infrastructure.

Spill and Emergency Procedures

In case of a spill, take the following immediate actions:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the chemical.[7] Avoid creating dust.[4]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention:

    • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Quantitative Data Summary

While specific toxicological data for this compound is limited, data from surrogate chemicals are used for hazard assessment.[10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

PropertyValueSource / Notes
Molecular Formula C₁₀H₂₁NO[3][4]
Molecular Weight 171.28 g/mol [3][4]
GHS Hazard Statements H315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation[3]
Acute Oral Toxicity (LD50) > 5000 mg/kg (Rat, surrogate data)[10]
Acute Dermal Toxicity (LD50) > 400 mg/kg (Rat, surrogate data)[10]
Acute Inhalation (LC50) > 3.55 mg/L (Rat, surrogate data)[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Final Disposal A Waste Generation (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream (Avoid mixing) B->C D Collect in a Labeled, Compatible Waste Container C->D E Store in a Designated, Secure Secondary Containment Area D->E F Is this drain or trash disposal? E->F G PROHIBITED Do Not Dispose in Sink or Trash F->G Yes F->G H Contact Licensed Hazardous Waste Disposal Service F->H No F->H I Arrange for Waste Pickup (Follow EHS Protocol) H->I J Waste Manifested & Transported for High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethyloctanamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of N,N-Dimethyloctanamide, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, a non-halogenated organic solvent. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Profile and Key Safety Data

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (Category 2) and serious eye damage (Category 1)[1][2]. As such, appropriate personal protective equipment and handling protocols are mandatory. While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to minimize inhalation and dermal contact.

The following table summarizes key physical, chemical, and safety data for this compound:

PropertyValueSource
Chemical Formula C10H21NO[1][3]
Molecular Weight 171.28 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 175-177 °C @ 0.15 Torr[1]
Flash Point 87.7 ± 9.6 °C[1]
Density ~0.94 g/cm³[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[2]
GHS Precautionary Statements P264, P280, P302+P352, P305+P354+P338, P317, P332+P317, P362+P364[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent skin and eye contact.

Eye and Face Protection

Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in situations with a higher risk of splashing.

Skin Protection

Lab Coat/Clothing: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing. For larger quantities or in case of a significant spill risk, impervious clothing is recommended.[2]

Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a full-face respirator with an appropriate organic vapor cartridge should be used.[2]

Safe Handling and Operational Workflow

Adherence to a structured workflow is crucial for minimizing the risk of exposure and ensuring operational efficiency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disposal_storage Store Waste in Designated Area cleanup_waste->disposal_storage cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_pickup Arrange for Professional Disposal disposal_storage->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

As a non-halogenated organic solvent, this compound waste must be handled and disposed of in accordance with institutional and local regulations.[6][7][8]

Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.[8]

  • Do not mix with halogenated solvents, as this can significantly increase disposal costs.[6]

  • The container should be clearly labeled as "Hazardous Waste," with the full chemical name and associated hazards (flammable, irritant).[7]

Storage:

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[9]

  • Ensure the container is kept closed except when adding waste.[8]

Disposal:

  • Arrange for the collection of the waste by a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.[10]

  • Never dispose of this compound down the drain.[11]

Experimental Protocol: Glove Selection Best Practices

Due to the absence of specific permeation data for this compound, a rigorous glove selection and usage protocol is essential.

Methodology:

  • Glove Material Selection: Based on general resistance charts for amides, select gloves made of nitrile or butyl rubber.[5]

  • Manufacturer Consultation: Contact the technical support department of your preferred glove manufacturer to request any available chemical resistance data for this compound or structurally similar chemicals.

  • Visual Inspection: Before each use, visually inspect gloves for any signs of punctures, tears, or discoloration.

  • Donning and Doffing: Follow proper procedures for donning and doffing gloves to avoid contaminating your hands.

  • Immediate Replacement: If a glove comes into contact with this compound, remove and replace it immediately.

  • No Reuse: Do not reuse disposable gloves after handling this compound.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.